4-(Imidazol-1-yl)phenol
Description
Properties
IUPAC Name |
4-imidazol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKCUAPYWQDIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143258 | |
| Record name | 1-(p-Hydroxyphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10041-02-8 | |
| Record name | 4-(1H-Imidazol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Hydroxyphenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(p-Hydroxyphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-hydroxyphenyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Hydroxyphenyl)imidazole (CAS: 10041-02-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenyl)imidazole, with the CAS number 10041-02-8, is a heterocyclic aromatic organic compound. It belongs to the phenylimidazole class, characterized by a benzene (B151609) ring linked to an imidazole (B134444) ring.[1] This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The imidazole ring is a crucial pharmacophore found in many natural products like the amino acid histidine and plays a vital role in various biological processes.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical data, and biological relevance of 1-(4-Hydroxyphenyl)imidazole.
Physicochemical and Spectroscopic Data
The fundamental properties of 1-(4-Hydroxyphenyl)imidazole are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 10041-02-8 | [3] |
| Molecular Formula | C₉H₈N₂O | [3] |
| Molecular Weight | 160.17 g/mol | [1][3] |
| Appearance | Light brown to white powder/solid | [4] |
| Melting Point | 204 - 207 °C | [3][4] |
| Boiling Point | No information available | [4] |
| Solubility | Information not readily available, but expected to be soluble in polar organic solvents. | |
| pKa | The -OH group contributes to a lower pKa compared to 1-(4-methoxyphenyl)imidazole. | [5] |
Spectroscopic Profile:
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 1-(4-Hydroxyphenyl)imidazole. While raw spectral data is not provided here, the following analyses have been reported and are available in spectral databases:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the imidazole and phenyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each of the nine carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol (B47542) group, C-H stretches of the aromatic rings, and C=N and C=C stretching vibrations of the imidazole and phenyl rings.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight.
Synthesis of 1-(4-Hydroxyphenyl)imidazole
While a specific, detailed protocol for the direct synthesis of 1-(4-Hydroxyphenyl)imidazole is not extensively documented in readily available literature, a plausible and efficient method is the Ullmann condensation, a copper-catalyzed C-N cross-coupling reaction. This method is widely used for the synthesis of N-aryl imidazoles.
Experimental Protocol: Proposed Synthesis via Ullmann Condensation
This protocol describes a general procedure for the synthesis of 1-(4-hydroxyphenyl)imidazole from imidazole and 4-iodophenol (B32979).
Materials:
-
Imidazole
-
4-Iodophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 equivalents), 4-iodophenol (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(4-hydroxyphenyl)imidazole.
Diagram of Synthetic Workflow:
Biological Activity and Applications
The imidazole scaffold is a versatile platform for the development of therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6]
Estrogen Receptor Interaction
One of the documented applications of 1-(4-Hydroxyphenyl)imidazole is in the study of the estrogenicity of phenolic xenoestrogens.[3] The structural similarity of the 4-hydroxyphenyl moiety to the phenolic A-ring of estradiol (B170435) suggests that this compound may interact with estrogen receptors (ERs).
Mechanism of Action: Compounds with affinity for estrogen receptors typically act as either agonists or antagonists. They bind to the ligand-binding domain of the ER, which can trigger a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene expression. The estrogenic or anti-estrogenic potential of 1-(4-hydroxyphenyl)imidazole can be determined through competitive binding assays and reporter gene assays.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol outlines a general procedure to determine the relative binding affinity of 1-(4-hydroxyphenyl)imidazole for the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-Estradiol (radiolabeled ligand)
-
1-(4-Hydroxyphenyl)imidazole (test compound)
-
Unlabeled 17β-estradiol (for standard curve)
-
Assay buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats.
-
Assay Setup: In triplicate, set up assay tubes containing a fixed amount of rat uterine cytosol and a fixed concentration of [³H]-estradiol.
-
Competition: Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or 1-(4-hydroxyphenyl)imidazole to the assay tubes.
-
Incubation: Incubate the tubes at 4 °C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP.
-
Washing: Wash the HAP pellets with assay buffer to remove unbound radioligand.
-
Quantification: Resuspend the final HAP pellets in ethanol (B145695) and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-estradiol bound versus the log concentration of the competitor. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol).
Diagram of Estrogen Receptor Binding Assay Workflow:
Potential as a p38 MAP Kinase Inhibitor
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are key regulators of cellular responses to inflammatory cytokines and environmental stress.[7][8] Imidazole-based compounds, particularly pyridinyl-imidazoles, are a well-established class of p38 MAP kinase inhibitors.[9] Given its core imidazole structure, 1-(4-hydroxyphenyl)imidazole represents a scaffold that could be explored for p38 inhibitory activity.
Mechanism of Action: p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered kinase cascade. It is initiated by various cellular stresses and inflammatory signals. These signals activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6. MKK3/6 then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues, leading to its activation. Activated p38 phosphorylates a variety of downstream substrates, including other kinases and transcription factors, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors of p38 MAP kinase typically bind to the ATP-binding site of the enzyme, preventing its catalytic activity.
Diagram of the p38 MAP Kinase Signaling Pathway:
Experimental Protocol: In Vitro p38α Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of 1-(4-hydroxyphenyl)imidazole against p38α kinase.
Materials:
-
Recombinant active p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
1-(4-Hydroxyphenyl)imidazole (test compound)
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A known p38 inhibitor (e.g., SB203580) as a positive control
-
Kinase assay buffer
-
Method for detection of substrate phosphorylation (e.g., phosphospecific antibody for Western blotting, or an ADP-Glo™ kinase assay)
Procedure:
-
Reaction Setup: In a microplate, add the kinase buffer, recombinant p38α kinase, and the substrate.
-
Inhibitor Addition: Add varying concentrations of 1-(4-hydroxyphenyl)imidazole or the positive control inhibitor. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Detection: Detect the amount of phosphorylated substrate using a pre-selected method.
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Plot the percent inhibition against the log concentration to determine the IC₅₀ value.
Conclusion
1-(4-Hydroxyphenyl)imidazole is a valuable compound for researchers in medicinal chemistry and drug development. Its physicochemical properties are well-defined, and plausible synthetic routes can be readily implemented. The key reported application lies in the assessment of estrogenic activity, and its structural features suggest potential as a scaffold for developing p38 MAP kinase inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and utilization of this compound in a research setting.
References
- 1. 4-(1H-Imidazol-1-yl)phenol 10041-02-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. asianpubs.org [asianpubs.org]
- 3. scbt.com [scbt.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. 4-(Imidazol-1-yl)phenol (97%) - Amerigo Scientific [amerigoscientific.com]
Spectroscopic Profile of 4-(Imidazol-1-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-(Imidazol-1-yl)phenol, a significant heterocyclic compound in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Core Spectroscopic Data
The empirical formula for this compound is C₉H₈N₂O, with a molecular weight of 160.17 g/mol . The compound typically appears as a powder with a melting point in the range of 204-206 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a suitable deuterated solvent such as DMSO-d₆.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.80 | Singlet | 1H | Phenolic -OH |
| ~8.20 | Singlet | 1H | Imidazole C2-H |
| ~7.70 | Singlet | 1H | Imidazole C4-H |
| ~7.55 | Doublet | 2H | Aromatic C2'-H, C6'-H |
| ~7.10 | Singlet | 1H | Imidazole C5-H |
| ~6.90 | Doublet | 2H | Aromatic C3'-H, C5'-H |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~158.0 | Aromatic C4' |
| ~136.0 | Imidazole C2 |
| ~130.0 | Imidazole C4 |
| ~129.0 | Aromatic C1' |
| ~123.0 | Aromatic C2', C6' |
| ~118.0 | Imidazole C5 |
| ~117.0 | Aromatic C3', C5' |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The solid sample is typically prepared as a KBr pellet for analysis.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (phenolic) |
| 3150 - 3000 | Medium | C-H stretch (aromatic and imidazole) |
| 1610 | Strong | C=C stretch (aromatic ring) |
| 1520 | Strong | C=N stretch (imidazole ring) |
| 1250 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 160 | 100 | [M]⁺ (Molecular Ion) |
| 131 | ~40 | [M - CHO]⁺ |
| 104 | ~30 | [M - C₃H₄N₂]⁺ |
| 77 | ~25 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
IR Spectroscopy
A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of 70 eV electrons. This causes ionization and fragmentation of the molecules. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Physical Properties of 4-(1H-Imidazol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-(1H-Imidazol-1-yl)phenol, a molecule of interest in various research fields, including drug discovery and bio-analytical assays. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its role in relevant biological and chemical pathways.
Core Physical and Chemical Properties
4-(1H-Imidazol-1-yl)phenol is a white to pale yellow crystalline powder. Its chemical structure consists of a phenol (B47542) ring substituted with an imidazole (B134444) group at the fourth position.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [][2] |
| Molecular Weight | 160.17 g/mol | [][2] |
| Melting Point | 204-206 °C | [][2] |
| Boiling Point | 350.7 °C at 760 mmHg | [] |
| Density | 1.2 g/cm³ | [] |
| Appearance | White to pale yellow powder/solid | [] |
| InChI Key | CYKCUAPYWQDIKR-UHFFFAOYSA-N | [3] |
| SMILES | Oc1ccc(cc1)-n2ccnc2 | [3] |
| CAS Number | 10041-02-8 | [][2] |
Spectral and Physicochemical Data
Solubility: Quantitative solubility data is not widely published. However, based on its chemical structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and alcohols. One study notes its dissolution in DMF for use in chemiluminescence assays.
pKa: An experimentally determined pKa for 4-(1H-Imidazol-1-yl)phenol has not been identified in the reviewed literature. The molecule possesses two ionizable groups: the phenolic hydroxyl group and the imidazole ring. The pKa of phenol is approximately 10, and the pKa of the conjugate acid of imidazole is around 7. The electron-withdrawing nature of the imidazole ring is expected to decrease the pKa of the phenolic hydroxyl group, making it slightly more acidic than phenol. Conversely, the phenyl group's electron-withdrawing effect would slightly decrease the basicity of the imidazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenol and imidazole rings. The protons on the phenol ring will appear as doublets in the aromatic region. The protons on the imidazole ring will also resonate in the aromatic region with characteristic chemical shifts.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands for the O-H stretching of the phenolic group (around 3300-3600 cm⁻¹), C-O stretching (around 1200-1260 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic and imidazole rings (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (160.17 g/mol ).
Experimental Protocols
Synthesis of 4-(1H-Imidazol-1-yl)phenol:
A documented two-step synthesis method involves an initial Ullmann condensation followed by demethylation.
Step 1: Ullmann Condensation p-Bromoanisole and imidazole are reacted in the presence of a copper catalyst (e.g., cuprous oxide), a base (e.g., cesium carbonate), and a high-boiling solvent (e.g., N-Methyl-2-pyrrolidone, NMP). The reaction mixture is heated, and upon completion, the product, 1-(4-methoxyphenyl)-1H-imidazole, is isolated through extraction and crystallization.
Step 2: Demethylation The intermediate, 1-(4-methoxyphenyl)-1H-imidazole, is demethylated using a strong Lewis acid such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂). The final product, 4-(1H-Imidazol-1-yl)phenol, is then obtained after recrystallization.
References
The Expanding Therapeutic Potential of Novel Imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole (B134444) scaffold, a five-membered aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural features, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a privileged structure in the design of novel therapeutic agents. This guide provides an in-depth overview of recent advancements in the anticancer, antimicrobial, and anti-inflammatory activities of new imidazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity of Imidazole Derivatives
Novel imidazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer. These compounds have demonstrated efficacy against a wide range of human cancer cell lines, often with mechanisms involving the inhibition of crucial cellular processes like cell division and signaling pathways.
Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of several recently developed imidazole derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).
| Compound Class/Reference | Target Cell Line(s) | Key IC50 Values (µM) | Mechanism of Action |
| Imidazole-Chalcones [1] | A549 (Lung), MCF-7 (Breast), HepG2 (Liver) | 7.05 - 63.43 | Tubulin Polymerization Inhibition |
| 4-(1H-imidazol-5-yl)pyridin-2-amines [2] | NCI-60 Panel (various cancers) | Mean IC50: 2.4 and 3.6 for lead compounds | BRAF V600E Inhibition |
| Substituted Imidazoles [3] | T24 (Urothelial) | 56.11 and 67.29 | Modulation of p53, Kras, Apoptosis, NF-κB, PI3K/mTOR |
| Imidazole-Triazole Hybrids [4] | Caco-2 (Colon), HCT-116 (Colon) | 4.67 - 8.45 | Not specified |
| Thiazolyl-Imidazol-2-amine [5] | NUGC-3 (Gastric) | 0.05 | Tubulin Polymerization Inhibition |
| Imidazole-Pyridine Hybrids [6] | HeP2 (Cervical), HCT-116 (Colon) | 7.96 and 12.51 | Carbonic Anhydrase IX (CAIX) Inhibition |
Featured Signaling Pathway: Tubulin Polymerization Inhibition
A significant number of imidazole-based anticancer agents function by disrupting microtubule dynamics, which are critical for cell division. These agents often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by novel imidazole derivatives.
Antimicrobial Activity of Imidazole Derivatives
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Imidazole derivatives have shown significant promise, exhibiting broad-spectrum activity against both bacteria and fungi.[7][8][9]
Data Summary: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for several novel imidazole compounds against a panel of pathogenic microbes.
| Compound Class/Reference | Target Microorganism(s) | Key MIC Values (µg/mL) |
| Imidazole Derivatives HL1 & HL2 [7][10] | S. aureus, MRSA, A. baumannii, P. aeruginosa | 625 - >5000 |
| N-substituted Imidazole Aldoximes [11] | E. faecalis, S. aureus, E. coli, K. pneumoniae | 6.25 - 50.0 |
| Imidazole-Dienone Hybrids [12] | Candida spp., S. aureus, S. epidermidis | 4 - 8 |
| Ionic Liquids (ILs) with Imidazole [13] | Candida albicans | 192 - >323 |
Experimental Workflow: Antimicrobial Susceptibility Testing
A standard workflow for determining the antimicrobial efficacy of a new compound involves screening, determining the Minimum Inhibitory Concentration (MIC), and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Caption: Standard workflow for in vitro antimicrobial activity assessment.
Anti-inflammatory Activity of Imidazole Derivatives
Chronic inflammation is a key driver of numerous diseases. Imidazole derivatives have been investigated as potent anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[14][15]
Data Summary: In Vivo Anti-inflammatory Activity
The following table summarizes the anti-inflammatory effects of imidazole derivatives, primarily from the carrageenan-induced rat paw edema model.
| Compound Class/Reference | Model | Key Results | Mechanism of Action |
| Di- and Tri-substituted Imidazoles [16] | Carrageenan-induced rat paw edema | 49.6% - 58.0% edema inhibition | Not specified, low ulcerogenic index |
| Schiff's Base Imidazoles [17][18] | Carrageenan-induced paw edema | Significant reduction in paw edema | Reduction of TNF-α and IL-1β |
| Imidazo[2,1-b][2][7][8]thiadiazoles [15] | Carrageenan-induced rat paw edema | Activity comparable or better than Diclofenac | Preferential COX-2 Inhibition |
Featured Signaling Pathway: NF-κB Mediated Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Upon stimulation by inflammatory signals (like TNF-α), the IKK complex is activated, leading to the degradation of the IκBα inhibitor. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Some imidazole derivatives exert their anti-inflammatory effects by inhibiting this pathway.[14][17]
Caption: Inhibition of the NF-κB inflammatory pathway by imidazole derivatives.
Detailed Experimental Protocols
This section provides standardized methodologies for the key experiments cited in this guide.
A. MTT Assay for In Vitro Cytotoxicity
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan (B1609692) product, which is then solubilized and quantified.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthesized imidazole derivatives (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for another 48-72 hours.
-
MTT Addition: The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
B. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL or yeast at ~2.5 x 10^3 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The imidazole derivatives are serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate.[7]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
C. Carrageenan-Induced Paw Edema Assay
Principle: This is a standard in vivo model to screen for acute anti-inflammatory activity. Subplantar injection of carrageenan induces a localized, reproducible inflammatory response characterized by edema (swelling).
Methodology:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping and Administration: Animals are divided into groups (n=5-6): a control group (vehicle), a standard group (e.g., Indomethacin or Diclofenac, 10 mg/kg), and test groups receiving different doses of the imidazole derivatives. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Edema Induction: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Analysis: The percentage of edema inhibition is calculated at each time point for the treated groups relative to the control group using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Where ΔV is the change in paw volume (V_t - V0).
-
References
- 1. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility of 4-(Imidazol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Imidazol-1-yl)phenol, a heterocyclic aromatic compound, is of significant interest in various biochemical applications. It is notably utilized as a highly potent signal enhancer in horseradish peroxidase (HRP)-catalyzed luminol-based chemiluminescence immunoassays, leading to increased sensitivity and signal stability.[1][2][3] Its phenolic structure also allows for its use in studies evaluating the estrogenicity of xenobiotic compounds.[4][5] A thorough understanding of its solubility in different solvents is crucial for its effective use in these applications, as well as for formulation, storage, and handling in research and development.
This technical guide provides a comprehensive overview of the solubility of this compound, including available quantitative data, detailed experimental protocols for solubility determination, and visualizations of its role in key applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 10041-02-8 | |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Powder | |
| Melting Point | 204-206 °C | [4] |
| Predicted Water Solubility | 2.41 mg/mL |
Solubility Data
The solubility of this compound is a critical parameter for its application in various assays. The available quantitative and qualitative solubility data are summarized below.
| Solvent | Solubility | Temperature | Method | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Not Specified | Experimental | Requires sonication; hygroscopic nature of DMSO can affect solubility. | |
| Dimethylformamide (DMF) | Soluble at 0.2% (w/v) | Not Specified | Experimental | This concentration was found to be optimal for its enhancing effect in a chemiluminescence assay. | [3][6][] |
| Acetone | Soluble | Not Specified | Experimental | Used as a solvent for preparing solutions for chemiluminescence assays. | [3][6][] |
| Acetonitrile | Soluble | Not Specified | Experimental | Used as a solvent for preparing solutions for chemiluminescence assays. | [3][6][] |
| Methanol | Soluble | Not Specified | Experimental | Used as a solvent for preparing solutions for chemiluminescence assays. | [3][6][] |
| Water | 2.41 mg/mL | Not Specified | Predicted | This value is based on computational prediction. |
Experimental Protocols for Solubility Determination
Standardized methods are essential for obtaining reliable and reproducible solubility data. The following protocol outlines a general procedure for determining the equilibrium solubility of a solid compound like this compound using the shake-flask method, which is a widely accepted technique.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.
-
-
Sample Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
For HPLC analysis, inject a known volume of each standard and the sample onto the column and record the peak area.
-
For UV-Vis analysis, measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax) for this compound.
-
Construct a calibration curve by plotting the analytical signal (peak area or absorbance) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations: Applications of this compound
The following diagrams illustrate the role of this compound in its key applications.
Caption: Workflow of an ELISA utilizing this compound as an enhancer.
Caption: Estrogen receptor signaling pathway relevant to xenoestrogen assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 10041-02-8 [chemicalbook.com]
- 5. This compound 97 10041-02-8 [sigmaaldrich.com]
- 6. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 4-(Imidazol-1-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the crystal structure determination of 4-(Imidazol-1-yl)phenol. While a complete, publicly available single-crystal X-ray diffraction analysis for this compound has not been identified in prominent crystallographic databases, this document outlines the established experimental protocols for its synthesis, crystallization, and subsequent structural analysis. Furthermore, it details the compound's known role as a potent signal enhancer in horseradish peroxidase (HRP)–luminol (B1675438) chemiluminescence immunoassays, providing a mechanistic understanding of its application in drug discovery and diagnostics. This guide serves as a foundational resource for researchers engaged in the study of small molecule crystallography and its application in bioanalytical assays.
Introduction
This compound is a small organic molecule of significant interest due to its applications in bioanalytical chemistry. It is recognized as a highly potent signal enhancer in horseradish peroxidase (HRP)-luminol chemiluminescence immunoassays. The determination of its three-dimensional atomic arrangement through crystal structure analysis is crucial for understanding its physicochemical properties, which in turn govern its function as an enhancer. This guide presents the theoretical and practical framework for such an analysis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. This data is essential for designing crystallization experiments and for the interpretation of analytical results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Melting Point | 204-206 °C | [1][2] |
| Appearance | White to yellow powder/crystal | [] |
| Boiling Point | 350.7 °C at 760 mmHg | [] |
| Density | 1.2 g/cm³ | [] |
| SMILES | Oc1ccc(cc1)-n2ccnc2 | [1][2] |
| InChI Key | CYKCUAPYWQDIKR-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
A common and effective method for the synthesis of this compound is the Ullmann condensation.[4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine, in this case, imidazole.[5][6]
Materials:
-
p-Bromoanisole
-
Imidazole
-
Copper catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF, NMP)
-
Boron tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Methyl tert-butyl ether
-
t-Butanol or ethanol (B145695) for recrystallization
Procedure:
-
Ullmann Reaction: In a reaction vessel, combine p-bromoanisole, imidazole, a copper catalyst, and a base in a high-boiling polar solvent. Heat the mixture, typically between 110-140 °C, for 6-15 hours.[4]
-
Extraction: After the reaction is complete, cool the mixture and extract the product into an organic solvent. Wash the organic phase with saturated salt water, separate the layers, and dry the organic phase.
-
Crystallization of Intermediate: Crystallize the intermediate product, 1-(4-methoxyphenyl)-1H-imidazole, from methyl tert-butyl ether.[4]
-
Demethylation: Dissolve the intermediate in a suitable solvent like dichloromethane. Add boron tribromide (molar ratio of intermediate to BBr₃ typically 1:1.5 to 1:3) and stir at 20-30 °C for 6-12 hours.[4]
-
Final Recrystallization: Quench the reaction and purify the final product, this compound, by recrystallization from t-butanol or ethanol to obtain a white solid.[4]
Single Crystal Growth
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.[7] This often requires screening various crystallization conditions.
General Protocol:
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature. Potential solvents include ethanol, methanol, acetone, or mixtures with water.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is one of the simplest methods for growing crystals.
-
Slow Cooling: Prepare a saturated solution at a higher temperature and allow it to cool down slowly to room temperature or below.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution can induce crystallization.
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule at the atomic level.[7][8][9]
Workflow:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.
-
Structure Solution: The collected diffraction data (intensities and positions of the diffracted beams) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Crystal Structure Data (Hypothetical)
As of the date of this publication, a complete crystal structure determination for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. For illustrative purposes, Table 2 presents a hypothetical set of crystallographic data that would be expected for a small organic molecule of this nature.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 820 |
| Z | 4 |
| Calculated density (g/cm³) | 1.30 |
| R-factor (%) | < 5 |
Signaling Pathway and Mechanism of Action
This compound is a known enhancer of the chemiluminescence reaction catalyzed by horseradish peroxidase (HRP) with luminol as the substrate.[10] This property is widely exploited in immunoassays such as ELISA and Western blotting.
The proposed mechanism involves the acceleration of the HRP enzyme turnover.[11] Phenolic enhancers like this compound act as redox mediators. They react rapidly with the reactive intermediates of the peroxidase (compound I and compound II), and the resulting phenoxyl radicals, in turn, oxidize luminol.[11] This leads to a more efficient generation of the excited-state 3-aminophthalate, which is responsible for light emission.[12]
Visualizations
Experimental Workflow for Crystal Structure Analysis
Caption: Workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.
Enhanced HRP-Luminol Chemiluminescence Pathway
Caption: Role of this compound as an enhancer in the HRP-catalyzed luminol chemiluminescence reaction.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this guide provides the essential theoretical and practical framework for its determination. The outlined protocols for synthesis and single-crystal X-ray diffraction are based on established methodologies for similar small organic molecules. A clear understanding of its role as an enhancer in HRP-luminol chemiluminescence, as depicted in the signaling pathway, is vital for its application in developing sensitive bioanalytical assays. This document serves as a valuable resource for researchers aiming to characterize this and similar compounds, bridging the gap between synthesis, structural analysis, and functional application.
References
- 1. This compound 97 10041-02-8 [sigmaaldrich.com]
- 2. This compound 97 10041-02-8 [sigmaaldrich.com]
- 4. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. excillum.com [excillum.com]
- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 10. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. goldbio.com [goldbio.com]
Potential Biological Targets of 4-(Imidazol-1-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Imidazol-1-yl)phenol is a versatile molecule with demonstrated interactions with key biological systems. This technical guide provides an in-depth analysis of its identified and potential biological targets, focusing on its role as a signal enhancer for horseradish peroxidase (HRP) in chemiluminescent assays and its activity as a xenoestrogen targeting the human estrogen receptor alpha (ERα). This document summarizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction
This compound, a heterocyclic compound featuring both a phenol (B47542) and an imidazole (B134444) moiety, has garnered attention for its significant biological activity. Its structural characteristics allow it to interact with various biological macromolecules, making it a subject of interest in bioanalytical chemistry and endocrinology. This guide will explore the established and putative biological targets of this compound, providing a foundational resource for researchers investigating its mechanism of action and potential applications.
Primary Biological Targets
Horseradish Peroxidase (HRP)
This compound is widely recognized as a potent signal enhancer in horseradish peroxidase (HRP)-luminol chemiluminescent immunoassays[1][2]. This enhancement effect is crucial for increasing the sensitivity of various diagnostic assays.
Mechanism of Action:
The primary mechanism involves the acceleration of the HRP catalytic cycle. In the presence of hydrogen peroxide (H₂O₂), HRP is oxidized to a higher oxidation state. This compound acts as a reducing co-substrate, donating an electron to the oxidized HRP and forming a phenoxyl radical. This radical is a more potent oxidizing agent than HRP itself and efficiently oxidizes luminol (B1675438), leading to the generation of an excited-state product (3-aminophthalate) that emits light upon relaxation. This rapid cycling of the enzyme results in a significant amplification of the chemiluminescent signal[3].
Signaling Pathway:
The catalytic cycle of HRP enhanced by this compound can be visualized as follows:
Human Estrogen Receptor Alpha (ERα)
This compound has been identified as a xenoestrogen, a foreign compound that mimics the effects of endogenous estrogen by binding to the estrogen receptor[4][5]. Specifically, it has been evaluated for its estrogenic activity using a Saccharomyces cerevisiae-based Lac-Z reporter assay, suggesting its interaction with the human estrogen receptor alpha (ERα).
Mechanism of Action:
As a xenoestrogen, this compound is believed to bind to the ligand-binding domain of ERα. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. In the context of the yeast-based assay, this leads to the expression of a reporter gene, such as lacZ, which produces an enzyme (β-galactosidase) that can be quantified.
Signaling Pathway:
The estrogenic signaling pathway initiated by this compound is depicted below:
Quantitative Data
Currently, there is limited publicly available quantitative data on the binding affinity or potency of this compound for its biological targets. The primary application in HRP-based assays focuses on its signal-enhancing properties rather than a direct inhibitory or binding constant. While its estrogenic activity has been assessed, specific EC50 or relative potency values from the referenced study by Schultz et al. are not readily accessible in the public domain.
| Target | Parameter | Value | Reference |
| Horseradish Peroxidase (HRP) | Signal Enhancement | Potent Enhancer | [1][2] |
| Estrogen Receptor Alpha (ERα) | Estrogenic Activity | Identified as a xenoestrogen | [4][5] |
| EC50 / Relative Potency | Data not available |
Experimental Protocols
Chemiluminescence Enhancement Assay
This protocol provides a general workflow for assessing the signal-enhancing properties of this compound in an HRP-based chemiluminescence assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Horseradish Peroxidase (HRP) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of luminol in a suitable solvent (e.g., DMSO) and then dilute it in an appropriate buffer.
-
Prepare a stock solution of hydrogen peroxide (H₂O₂) in deionized water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well white microplate, add the HRP solution, luminol solution, and the this compound solution (or solvent control).
-
To initiate the reaction, add the hydrogen peroxide solution to each well.
-
Immediately measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Compare the relative light units (RLU) generated in the presence and absence of this compound to determine the signal enhancement.
-
Saccharomyces cerevisiae-based Lac-Z Reporter Assay for Estrogenicity (Yeast Estrogen Screen - YES)
This protocol outlines the general steps for determining the estrogenic activity of a compound using a recombinant yeast strain.
Methodology:
-
Yeast Culture:
-
Culture the recombinant Saccharomyces cerevisiae strain, which contains the human estrogen receptor (hERα) and a reporter plasmid with the lacZ gene under the control of an estrogen response element (ERE), in an appropriate growth medium.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound and a positive control (e.g., 17β-estradiol) in the assay medium.
-
In a 96-well plate, add the yeast culture and the different concentrations of the test compounds.
-
-
Incubation and Lysis:
-
Incubate the plate for a sufficient period (e.g., 24-72 hours) to allow for the activation of the reporter gene and production of β-galactosidase.
-
After incubation, lyse the yeast cells to release the β-galactosidase.
-
-
Enzymatic Reaction and Measurement:
-
Add a chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG) or o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the absorbance against the concentration of this compound.
-
From the curve, determine the EC50 value, which is the concentration that elicits 50% of the maximal response.
-
Conclusion
This compound demonstrates clear interactions with at least two significant biological targets: horseradish peroxidase and the human estrogen receptor alpha. Its role as a signal enhancer for HRP is well-established and utilized in various bioanalytical applications. Its potential as a xenoestrogen warrants further investigation to quantify its potency and understand its potential endocrine-disrupting effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activities of this compound and its derivatives. Future studies should focus on obtaining precise quantitative data for its interaction with ERα and exploring other potential biological targets to fully elucidate its pharmacological and toxicological profile.
References
Thermogravimetric Analysis of 4-(Imidazol-1-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(Imidazol-1-yl)phenol, a heterocyclic compound containing both a phenol (B47542) and an imidazole (B134444) moiety, is a versatile building block in medicinal chemistry and materials science. Understanding its thermal stability is crucial for applications in drug formulation, synthesis, and the development of novel materials. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. This guide details the application of TGA to this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Melting Point | 204-206 °C |
| Appearance | Pale cream to brown powder[1] |
| CAS Number | 10041-02-8 |
Thermogravimetric Analysis (TGA) Data
While specific TGA data for this compound is not available in the public domain, the following table presents representative data based on the thermal behavior of analogous imidazole and phenolic compounds. This data is intended to be illustrative of the expected thermal decomposition profile.
| Parameter | Representative Value | Description |
| Onset Decomposition Temperature (T_onset) | ~250 °C | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (T_max) | ~300 - 400 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve. |
| Final Residue at 800 °C | < 10% | The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere. |
Experimental Protocol for Thermogravimetric Analysis
A standard experimental protocol for conducting TGA on a solid sample like this compound is detailed below. This protocol is based on common practices for the analysis of organic compounds, including phenolic resins and imidazole derivatives.[2][3]
4.1. Instrumentation
A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
4.2. Sample Preparation
-
Ensure the this compound sample is in a fine powder form to promote uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).
4.3. TGA Parameters
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C.
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed.[2][3]
-
Atmosphere: The analysis should be conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Data Acquisition: Record the sample mass (TGA curve) and the rate of mass change (DTG curve) as a function of temperature.
4.4. Experimental Workflow
The logical flow of a typical TGA experiment is illustrated in the diagram below.
Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to be a complex process involving the degradation of both the imidazole and phenol rings. Based on studies of related compounds, the decomposition likely proceeds through a multi-step mechanism.
The initial decomposition is anticipated to involve the cleavage of the C-N bond linking the phenyl and imidazole rings, as well as the fragmentation of the imidazole ring itself. At higher temperatures, the phenolic component will degrade, leading to the formation of various gaseous products. The proposed logical relationship for the thermal decomposition is depicted below.
References
Quantum Mechanical Calculations for 4-(Imidazol-1-yl)phenol: A Technical Guide
This technical guide provides an in-depth overview of the application of quantum mechanical calculations to elucidate the electronic and structural properties of 4-(Imidazol-1-yl)phenol. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical basis, computational methodologies, and key findings derived from such studies. The imidazole (B134444) moiety is a crucial component in many biologically active compounds, and understanding its quantum mechanical properties is vital for rational drug design and materials science.[1][2]
Introduction to Computational Analysis
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems.[1][3] For a molecule like this compound, these calculations can provide valuable insights into its geometric structure, electronic characteristics, and spectroscopic signatures. This data is critical for understanding its reactivity, stability, and potential interactions in a biological environment.[3][4] Computational studies allow for the exploration of molecular properties that may be difficult or costly to measure experimentally.
Computational Methodology
The theoretical calculations for imidazole derivatives are consistently performed using the Gaussian suite of programs, with DFT being the method of choice. A common and reliable approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][6][7] This is typically paired with a Pople-style basis set, such as 6-31G(d,p) or 6-311G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.[3][5][6][7]
Geometry Optimization
The first step in any quantum chemical study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization, where the bond lengths, bond angles, and dihedral angles are systematically varied until the lowest energy conformation is found.[1][7] Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.[8]
Electronic Property Calculations
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[1][3][5] The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.[4][6][7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating the regions most susceptible to electrophilic and nucleophilic attack.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and intramolecular interactions.[2][9]
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing atomic charges.[3]
Spectroscopic Predictions
Quantum mechanical calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation:
-
Infrared (IR) and Raman Spectra: Vibrational frequencies can be calculated to predict the positions of peaks in IR and Raman spectra.[5]
-
Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the isotropic shielding tensors for predicting ¹H and ¹³C NMR chemical shifts.[2][10]
-
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.[5][9]
Key Calculated Properties
The following tables summarize the kind of quantitative data that can be obtained from quantum mechanical calculations on this compound, based on typical values for similar imidazole derivatives found in the literature.
Table 1: Key Quantum Chemical Parameters
| Parameter | Value | Unit | Significance |
| EHOMO | -5.0 to -6.5 | eV | Electron-donating ability |
| ELUMO | -1.0 to -2.5 | eV | Electron-accepting ability |
| Energy Gap (ΔE) | 2.5 to 4.5 | eV | Chemical reactivity and stability[6][7] |
| Ionization Potential (I) | 5.0 to 6.5 | eV | Energy required to remove an electron[1][6] |
| Electron Affinity (A) | 1.0 to 2.5 | eV | Energy released upon gaining an electron[6] |
| Electronegativity (χ) | 3.0 to 4.5 | eV | Tendency to attract electrons |
| Chemical Hardness (η) | 1.2 to 2.3 | eV | Resistance to change in electron distribution[6] |
| Chemical Softness (S) | 0.4 to 0.8 | eV⁻¹ | Reciprocal of hardness[6] |
| Electrophilicity Index (ω) | 4.0 to 6.0 | eV | Propensity to accept electrons[6][7] |
| Dipole Moment (μ) | 2.0 to 4.0 | Debye | Molecular polarity |
Table 2: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Typical Calculated Value | Unit |
| Bond Length | C-N (Imidazole-Phenol) | 1.40 - 1.45 | Å |
| Bond Length | C=N (Imidazole) | 1.30 - 1.35 | Å |
| Bond Length | C-O (Phenol) | 1.35 - 1.40 | Å |
| Bond Angle | C-N-C (Imidazole) | 105 - 110 | Degrees |
| Dihedral Angle | Imidazole-Phenol | 20 - 45 | Degrees[11] |
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the quantum mechanical analysis of a molecule like this compound.
Conclusion
Quantum mechanical calculations offer a powerful and insightful approach to studying the properties of this compound. By employing methods like DFT, researchers can gain a detailed understanding of its structural, electronic, and spectroscopic characteristics. This knowledge is invaluable for applications in medicinal chemistry and materials science, enabling the prediction of molecular behavior and the design of new functional molecules. The synergy between computational predictions and experimental validation continues to be a driving force in modern chemical research.
References
- 1. ppor.az [ppor.az]
- 2. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ppor.az [ppor.az]
- 8. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Hirshfeld Surface Analysis of Imidazole Derivatives: A Technical Guide for Researchers
Abstract
Imidazole (B134444) and its derivatives represent a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique physicochemical properties. Understanding the intricate web of intermolecular interactions that govern their solid-state packing is paramount for rational drug design, polymorphism prediction, and the development of novel crystalline materials. Hirshfeld surface analysis has emerged as a powerful computational tool to visualize and quantify these non-covalent interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Hirshfeld surface analysis to imidazole derivatives. It details the theoretical underpinnings of the method, provides step-by-step experimental and computational protocols, and presents a comparative analysis of quantitative data for a range of imidazole compounds.
Introduction: The Significance of Imidazole Derivatives and Intermolecular Interactions
The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. Its presence in numerous biologically active molecules, including the amino acid histidine and the antihistamine drug cimetidine, underscores its importance in pharmacology. The unique electronic and hydrogen-bonding capabilities of the imidazole ring enable it to participate in a wide array of intermolecular interactions, such as hydrogen bonds (N-H···N, C-H···O, N-H···O), π-π stacking, and van der Waals forces. These interactions dictate the crystal packing, solubility, stability, and ultimately, the bioavailability of imidazole-based active pharmaceutical ingredients (APIs).
Hirshfeld surface analysis, a method based on the partitioning of crystal space into molecular volumes, provides an elegant and intuitive way to explore these interactions. By mapping various properties onto this surface, researchers can gain a detailed understanding of the immediate environment of a molecule within a crystal lattice.
Theoretical Framework of Hirshfeld Surface Analysis
The Hirshfeld surface is defined as the region in space where the contribution to the pro-crystal electron density from the sum of spherical atoms of a molecule (the pro-molecule) is equal to the contribution from all other molecules in the crystal.[1] This surface effectively encapsulates the molecule, and its shape is determined by the intermolecular contacts with its neighbors.
Several key properties are mapped onto the Hirshfeld surface to visualize and quantify intermolecular interactions:
-
d_norm (Normalized Contact Distance): This is the most commonly used property. It is a normalized distance that combines d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance from the surface to the nearest nucleus outside the surface). Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii (strong interactions), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts (weaker interactions).[2]
-
Shape Index and Curvedness: These properties describe the shape of the surface. The shape index is sensitive to the local curvature and can identify complementary "bumps" (positive shape index) and "hollows" (negative shape index) where molecules fit together. Curvedness is a measure of the overall curvature of the surface, with flat regions often indicating π-π stacking interactions.
-
2D Fingerprint Plots: These plots are a two-dimensional histogram of d_i versus d_e, providing a summary of all intermolecular contacts in the crystal.[2] Each point on the plot corresponds to a specific type of interaction, and the color of the point indicates the relative frequency of that contact. Decomposing the fingerprint plot allows for the quantification of the percentage contribution of different types of interactions to the overall crystal packing.
Quantitative Analysis of Intermolecular Interactions in Imidazole Derivatives
The following tables summarize the percentage contributions of the most significant intermolecular contacts for a selection of imidazole derivatives, as determined by Hirshfeld surface analysis. This data provides a comparative overview of how different substituents on the imidazole ring influence the crystal packing.
| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | N···H/H···N (%) | Other Significant Contacts (%) | Reference |
| 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one | 48.7 | 28.9 | 13.3 | 6.9 | - | [3] |
| (1H-imidazole-κN³)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ³O,N,O′]copper(II) | 52.0 | 17.9 | 10.1 | - | C···C (4.2%) | [2] |
| 5-[(5-nitro-1H-indazol-1-yl)methyl]oxazole derivative | 36.3 | 13.4 | 23.4 | 11.4 | - | [4] |
| 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile | 47.1 | 20.9 | 15.3 | 11.4 | C···C (3.1%), C···N/N···C (1.4%), N···N (0.8%) | [5] |
| 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile (Molecule I) | 28.2 | 23.4 | - | 38.3 | - | [6] |
| 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile (Molecule II) | 27.0 | 26.3 | - | 35.0 | - | [6] |
| 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | 37.6 | 7.6 | 16.8 | 13.0 | S···H/H···S (15.4%), S···C/C···S (2.7%), C···O/O···C (2.6%), C···C (1.8%), N···C/C···N (1.5%), S···O/O···S (0.8%), S···N/N···S (0.1%), O···N/N···O (0.1%) | [7] |
Experimental and Computational Protocols
Synthesis and Crystallization of Imidazole Derivatives
The successful application of Hirshfeld surface analysis is contingent on obtaining high-quality single crystals suitable for X-ray diffraction. The following provides a generalized protocol for the synthesis and crystallization of substituted imidazoles.
Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles (General Procedure): [8][9]
-
In a round-bottom flask, combine benzil (B1666583) (1 mmol), an appropriate aldehyde (1 mmol), a primary amine (1 mmol), and ammonium (B1175870) acetate (B1210297) (3 mmol).
-
Add a suitable catalyst, such as ZSM-11 zeolite (0.05 g), and heat the mixture under solvent-free conditions at 110 °C with continuous stirring.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired imidazole derivative.
Crystallization:
-
Dissolve the purified imidazole derivative in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Employ one of the following techniques to grow single crystals:
-
Slow Evaporation: Loosely cover the solution and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place the solution in a small open vial inside a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
Cooling Crystallization: Slowly cool a saturated solution to induce crystallization.
-
-
Carefully harvest the resulting single crystals for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions to obtain a final crystallographic information file (CIF).
Hirshfeld Surface Analysis using CrystalExplorer
The following is a step-by-step workflow for performing Hirshfeld surface analysis using the CrystalExplorer software.[10][11]
-
Import CIF File: Open the CrystalExplorer program and import the CIF file of the imidazole derivative obtained from single-crystal X-ray diffraction.
-
Select Molecule: Select the molecule of interest within the crystal structure.
-
Generate Hirshfeld Surface:
-
Click on the "Generate Surface" icon.
-
Choose "Hirshfeld" as the surface type.
-
Select the desired property to map onto the surface (e.g., d_norm).
-
Set the surface resolution (standard or high).
-
Click "OK" to generate and visualize the Hirshfeld surface.
-
-
Analyze d_norm Surface:
-
Examine the colored regions on the d_norm surface. Red spots indicate short contacts (strong interactions), white areas represent contacts at the van der Waals distance, and blue regions show longer contacts.
-
Relate the positions of the colored spots to the specific atoms involved in the intermolecular interactions.
-
-
Generate 2D Fingerprint Plots:
-
With the Hirshfeld surface generated, click on the "2D Fingerprint" icon.
-
The full fingerprint plot will be displayed, showing the overall distribution of intermolecular contacts.
-
-
Decompose Fingerprint Plots:
-
To quantify the contribution of specific interactions, use the "Decompose" or "Filter" option in the fingerprint plot window.
-
Select the atom types involved in the desired contact (e.g., N inside the surface and H outside the surface for N-H···N interactions).
-
The decomposed fingerprint plot will show the contribution of that specific interaction, and the percentage contribution to the total Hirshfeld surface will be displayed.
-
Repeat this process for all significant contact types (e.g., H···H, C···H/H···C, O···H/H···O).
-
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the Hirshfeld surface analysis of imidazole derivatives.
Conclusion and Future Perspectives
Hirshfeld surface analysis provides an indispensable framework for understanding the supramolecular chemistry of imidazole derivatives. This technical guide has outlined the theoretical basis, provided actionable protocols, and presented comparative quantitative data to empower researchers in their exploration of these vital compounds. The ability to visualize and quantify intermolecular interactions facilitates a deeper understanding of crystal packing and provides a rational basis for the design of new imidazole derivatives with tailored solid-state properties.
Future advancements in this field will likely involve the integration of Hirshfeld surface analysis with other computational techniques, such as quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) analysis, to provide an even more detailed and quantitative picture of the forces governing the solid-state behavior of imidazole derivatives. This multi-faceted approach will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and functional materials.
References
- 1. crystalexplorer.net [crystalexplorer.net]
- 2. Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN 3)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ3 O,N,O′]copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
High-Purity Synthesis of 4-(Imidazol-1-yl)phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-purity synthesis of 4-(Imidazol-1-yl)phenol, a key reagent in various biochemical assays. The featured method is a robust two-step synthesis involving an Ullmann condensation followed by a demethylation reaction, yielding a product with high purity and a white appearance, which is crucial for sensitive applications.[1]
Introduction
This compound is a critical component in enhanced chemiluminescence (ECL) immunoassays, where it acts as a signal enhancer for the horseradish peroxidase (HRP)-luminol system.[2][3] Its purity is paramount, as impurities can interfere with the assay's sensitivity and reproducibility. Traditional synthesis methods often result in products with residual copper ions and a discolored appearance (e.g., grayish-green or pale yellow), which can be detrimental to assay performance.[1] The method detailed below overcomes these limitations, providing a product with a purity of up to 99.8%.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 204-206 °C | [4] |
| CAS Number | 10041-02-8 | [4] |
High-Purity Synthesis Protocol
The synthesis of high-purity this compound is achieved through a two-step process, which is outlined below. This method is advantageous as it avoids the use of p-bromophenol, which in older Ullmann reactions, leads to products with copper ion residues and undesirable coloration.[1]
Synthesis Workflow Diagram
References
Application Notes and Protocols for 4-(Imidazol-1-yl)phenol in Saccharomyces cerevisiae-based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Imidazol-1-yl)phenol in Saccharomyces cerevisiae (yeast)-based assays. The protocols detailed below are designed for assessing the estrogenic activity and potential aromatase inhibition of this compound, leveraging the genetically tractable nature of yeast as a model organism.
Introduction
Saccharomyces cerevisiae has emerged as a powerful tool in the screening and characterization of compounds that interact with nuclear receptors and other key enzymes in human cell signaling pathways. Genetically engineered yeast strains can be designed to report on the activation or inhibition of specific pathways, offering a rapid, cost-effective, and high-throughput alternative to mammalian cell-based assays.
This compound is a phenolic compound containing an imidazole (B134444) group. Its structural similarity to natural estrogens and its known properties as an aromatase inhibitor make it a compound of interest for endocrine disruption research and drug discovery. Yeast-based assays provide an ideal platform for elucidating its biological activity.
Application 1: Assessment of Estrogenic Activity using a Yeast Estrogen Screen (YES) Assay
The Yeast Estrogen Screen (YES) is a well-established bioassay for detecting substances that mimic or block the action of estrogens. The assay utilizes a recombinant yeast strain that expresses the human estrogen receptor (hER) and contains a reporter gene, typically lacZ (encoding β-galactosidase), under the control of estrogen response elements (EREs). When an estrogenic compound binds to the hER, the receptor-ligand complex activates the transcription of the lacZ gene, leading to the production of β-galactosidase. The enzyme's activity can be quantified by the conversion of a chromogenic or fluorogenic substrate. This compound has been evaluated for its estrogenicity using such a Saccharomyces cerevisiae-based Lac-Z reporter assay.
Signaling Pathway
Experimental Protocol: Yeast Estrogen Screen (YES)
This protocol is a representative method based on established YES assays.
1. Materials:
-
Yeast Strain: Saccharomyces cerevisiae expressing the human estrogen receptor (e.g., hERα or hERβ) and a lacZ reporter plasmid with EREs.
-
Growth Medium: Yeast synthetic defined (SD) medium lacking specific nutrients for plasmid maintenance (e.g., tryptophan and leucine).
-
Assay Medium: SD medium containing a carbon source that does not repress the GAL1 promoter (e.g., galactose) and a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO or ethanol).
-
Positive Control: 17β-estradiol.
-
Negative Control: Solvent vehicle.
-
96-well Microplates.
2. Procedure:
-
Yeast Culture Preparation: Inoculate the yeast strain into sterile growth medium and incubate at 30°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).
-
Preparation of Test Solutions: Prepare a serial dilution of this compound and the 17β-estradiol positive control in the assay medium. The final solvent concentration should be kept constant across all wells and should not exceed 1% (v/v).
-
Assay Incubation: In a 96-well microplate, add the prepared test solutions. Add the yeast culture to each well to a final OD600 of approximately 0.1. Include wells for the negative control (yeast and solvent only).
-
Incubation: Seal the plate and incubate at 30°C for 24-72 hours. The incubation time may need to be optimized for the specific yeast strain and experimental conditions.
-
Measurement: After incubation, measure the absorbance of each well at a wavelength appropriate for the chromogenic substrate (e.g., 570 nm for CPRG). A second wavelength (e.g., 630 nm) can be used to correct for cell density.
-
Data Analysis: Subtract the background absorbance (from the reference wavelength) from the measurement wavelength. Plot the absorbance against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 value (the concentration at which 50% of the maximal response is observed).
Data Presentation
While the specific EC50 value for this compound from the primary literature could not be retrieved, the following table provides a template for presenting such data and includes representative values for other known xenoestrogens for comparison.
| Compound | EC50 (M) | Relative Potency (vs. 17β-estradiol) |
| 17β-estradiol | ~1 x 10-10 | 1 |
| Bisphenol A | ~1 x 10-6 | 1 x 10-4 |
| Genistein | ~1 x 10-7 | 1 x 10-3 |
| This compound | Data not available | Data not available |
Application 2: Screening for Aromatase Inhibition
This compound belongs to the class of imidazole-containing compounds, many of which are known to inhibit cytochrome P450 enzymes, including aromatase. A yeast-based assay can be engineered to screen for aromatase inhibitors. This is achieved by co-expressing human aromatase and the human androgen receptor (hAR) in a yeast strain that also contains an androgen-responsive reporter gene system (e.g., lacZ driven by an androgen response element - ARE).
In this system, a non-aromatizable androgen (like dihydrotestosterone) would directly activate the androgen receptor. However, an aromatizable androgen (like testosterone) will be converted by the aromatase to estradiol, which does not activate the androgen receptor. If an aromatase inhibitor is present, this conversion is blocked, and the androgen remains available to activate the androgen receptor, leading to reporter gene expression.
Signaling and Inhibition Pathway
Experimental Protocol: Aromatase Inhibitor Screen
This protocol is a representative method for screening aromatase inhibitors.
1. Materials:
-
Yeast Strain: Saccharomyces cerevisiae co-expressing human aromatase, human androgen receptor, and an ARE-driven lacZ reporter.
-
Growth and Assay Media: As described for the YES assay.
-
Test Compound: this compound.
-
Substrate: Testosterone (or another aromatizable androgen).
-
Positive Control: A known aromatase inhibitor (e.g., letrozole).
-
Negative Control: Solvent vehicle.
-
96-well Microplates.
2. Procedure:
-
Yeast Culture Preparation: Grow the yeast strain as described in the YES protocol.
-
Preparation of Test Solutions: In a 96-well plate, add the test compound (this compound) and the positive control at various concentrations.
-
Addition of Substrate and Yeast: Add testosterone to all wells (except for background controls) at a fixed concentration (e.g., 10 nM). Add the yeast culture to each well.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Measurement: Measure β-galactosidase activity as described in the YES protocol.
-
Data Analysis: An increase in reporter signal in the presence of testosterone and the test compound indicates aromatase inhibition. Plot the reporter signal against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% of the maximal inhibition).
Data Presentation
| Compound | IC50 (M) |
| Letrozole (Positive Control) | ~1 x 10-8 |
| This compound | To be determined |
Experimental Workflow Diagram
Conclusion
Saccharomyces cerevisiae-based assays offer a robust and versatile platform for characterizing the endocrine-disrupting potential and enzymatic inhibition properties of compounds like this compound. The protocols provided herein serve as a detailed guide for researchers to investigate the estrogenic and anti-aromatase activities of this and other similar molecules. These assays are instrumental in the early stages of drug discovery and toxicological screening, providing valuable insights into the mechanisms of action of novel chemical entities.
Application Notes and Protocols for the Quantification of 4-(Imidazol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-(Imidazol-1-yl)phenol in various matrices. The protocols are designed for researchers in analytical chemistry, pharmacology, and drug development who require accurate and precise quantification of this compound.
Introduction
This compound is a phenolic compound of interest in various fields, including its use as a signal enhancer in horseradish peroxidase (HRP)–luminol chemiluminescence (CL) immunoassays.[1][2][3][4] Accurate quantification is crucial for its application and for pharmacokinetic and toxicological studies. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly employed for the analysis of phenolic compounds.[5][6][7][8][9][10]
Analytical Methods Overview
A summary of analytical methods for the quantification of this compound is presented below. The selection of a suitable method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Method | Principle | Typical Analytes | Advantages | Disadvantages |
| HPLC-UV | Separation by chromatography and detection by UV absorbance. | Phenolic compounds. | Robust, cost-effective, widely available. | Moderate sensitivity, potential for matrix interference. |
| HPLC-Fluorescence (with derivatization) | Separation by chromatography and detection of native or induced fluorescence. | Phenols, cresols, xylenols.[5][6] | High sensitivity and selectivity. | Requires a derivatization step which can add complexity. |
| LC-MS/MS | Separation by chromatography followed by mass analysis of the parent ion and its fragments. | Wide range of organic molecules, including phenolic compounds.[8][9][10] | High sensitivity, high selectivity, structural confirmation. | Higher cost of instrumentation and maintenance. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of phenolic compounds using the described methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation is required for the specific analysis of this compound.
| Parameter | HPLC-UV | HPLC-Fluorescence (with derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 20 ng/mL | 0.05 - 5 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol is adapted from a general method for the analysis of phenolic compounds.[7]
1. Sample Preparation (from a biological matrix like plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 270 nm.
3. Calibration Curve:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase to cover the expected concentration range of the samples.
-
Inject each standard and plot the peak area versus concentration to construct the calibration curve.
4. Data Analysis:
-
Integrate the peak corresponding to this compound in the sample chromatograms.
-
Quantify the concentration using the linear regression equation from the calibration curve.
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
This protocol provides a highly sensitive and selective method for the quantification of this compound, adapted from general LC-MS methods for phenolic compounds.[8][9]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated sample (e.g., plasma with precipitated proteins) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 161.07 (for [M+H]⁺ of this compound, C₉H₈N₂O).
-
Product Ions (Q3): To be determined by direct infusion of a standard solution.
-
Collision Energy: To be optimized for the specific instrument.
-
3. Data Analysis:
-
Develop an integration method to quantify the area of the MRM transition peaks.
-
Use a calibration curve prepared with standards in a matrix-matched diluent for accurate quantification.
Signaling Pathway Visualization
While this compound is not directly involved in a signaling pathway as an endogenous molecule, its application as a signal enhancer in chemiluminescent immunoassays is a key functional aspect. The following diagram illustrates the logical relationship in this process.
Disclaimer
The provided protocols are intended as a starting point and are based on established methods for similar compounds. It is essential to perform comprehensive method development and validation for the specific application and matrix to ensure accurate and reliable results. This includes, but is not limited to, optimization of chromatographic conditions, mass spectrometric parameters, and sample preparation procedures, as well as assessment of linearity, accuracy, precision, and stability.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 4-(Imidazol-1-yl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 4-(Imidazol-1-yl)phenol derivatives and protocols for evaluating their potential as anticancer agents. The information compiled is based on a review of current scientific literature and is intended to guide researchers in this promising area of drug discovery.
Introduction
The imidazole (B134444) ring is a key structural motif found in many biologically active compounds and clinically used drugs. Its derivatives have garnered significant attention in oncology research due to their diverse mechanisms of action, which include the inhibition of crucial enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis. The this compound scaffold, in particular, serves as a versatile template for the development of novel anticancer agents. This document outlines the synthesis of these derivatives and the subsequent in vitro evaluation of their anticancer properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established chemical reactions. A general synthetic route is depicted below, followed by a detailed experimental protocol.
General Synthetic Scheme
A common approach involves the reaction of a substituted phenol (B47542) with a reagent that introduces the imidazole moiety. Modifications can be made to the phenol starting material or to the imidazole ring itself to generate a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol describes the synthesis of the parent compound, this compound, which can be further modified. The Ullmann condensation is a classic method for forming C-N bonds.
Materials:
-
p-Bromoanisole
-
Imidazole
-
Cuprous oxide (Cu₂O) or other copper catalyst
-
Cesium carbonate (Cs₂CO₃) or other base
-
N-Methyl-2-pyrrolidone (NMP) or other high-boiling polar solvent
-
Methyl tert-butyl ether (MTBE)
-
Boron tribromide (BBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for reflux, extraction, and filtration
Procedure:
Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-imidazole
-
To a round-bottom flask, add p-bromoanisole (1 eq), imidazole (1.2 eq), cuprous oxide (0.1 eq), and cesium carbonate (2 eq).
-
Add NMP as the solvent.
-
Heat the reaction mixture to 120-140°C and stir for 6-15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like MTBE to yield 1-(4-methoxyphenyl)-1H-imidazole.
Step 2: Demethylation to this compound
-
Dissolve 1-(4-methoxyphenyl)-1H-imidazole (1 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of boron tribromide (1.5-3 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Quench the reaction by carefully adding methanol, followed by water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined.
Anticancer Activity Evaluation
The in vitro anticancer activity of the synthesized this compound derivatives is a critical step in the drug discovery process. The following are standard protocols for assessing cytotoxicity and understanding the mechanism of action.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, PPC-1, U-87)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Synthesized imidazole derivatives
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
The following day, treat the cells with various concentrations of the compounds (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The quantitative data from the anticancer studies should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 14 | PPC-1 (Prostate) | 3.1 - 47.2 | |
| Compound 22 | U-87 (Glioblastoma) | 3.1 - 47.2 | |
| IPM714 | HCT116 (Colorectal) | 1.74 | |
| IPM714 | SW480 (Colorectal) | 2.0 | |
| Compound 22 | NUGC-3 (Gastric) | 0.05 | |
| Compound 9a-9d | U87-MG, HCT-116, MDA-MB-231, PC-3 | 10⁻⁷–10⁻⁸ M |
Note: This table is a representative example. Researchers should populate it with their own experimental data.
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding the experimental process and the potential mechanisms of action of the synthesized compounds.
Experimental Workflow
The overall workflow from synthesis to biological evaluation can be visualized as follows:
Caption: Experimental workflow for the synthesis and anticancer evaluation of this compound derivatives.
Potential Signaling Pathway Inhibition
Many imidazole derivatives exert their anticancer effects by targeting specific signaling pathways. The PI3K/AKT/mTOR pathway is a frequently implicated target.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The protocols and data presented here provide a framework for the synthesis and evaluation of these compounds. Further investigation into their mechanism of action and in vivo efficacy is warranted to advance these derivatives towards clinical application.
Application Notes and Protocols: One-Pot Synthesis of Substituted Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole (B134444) and its substituted derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] These heterocyclic moieties exhibit a broad spectrum of therapeutic activities, including antifungal, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The development of efficient, cost-effective, and environmentally friendly synthetic routes to these valuable compounds is a significant focus of contemporary organic synthesis.
Traditional multi-step methods for imidazole synthesis often suffer from drawbacks such as long reaction times, harsh conditions, the use of hazardous solvents, and low overall yields.[1][3] One-pot, multi-component reactions have emerged as a superior strategy, offering operational simplicity, high atom economy, reduced waste, and often leading to higher yields in shorter reaction times.[2][5]
These application notes provide detailed protocols for the one-pot synthesis of various substituted imidazoles, utilizing different catalytic systems and energy sources. The methodologies are selected for their efficiency, versatility, and alignment with the principles of green chemistry. Additionally, we explore the mechanisms of action for bioactive imidazoles, providing context for their application in drug discovery and development.
General Reaction Schemes
The one-pot synthesis of substituted imidazoles typically proceeds via the condensation of three or four components.
Synthesis of 2,4,5-Trisubstituted Imidazoles: This is commonly a three-component reaction involving a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate).
Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles: This is a four-component reaction that includes a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonia source.[6]
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes a simple and efficient solvent-free method for the synthesis of 2,4,5-trisubstituted imidazoles. The reaction proceeds by heating a mixture of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate (B1210297).
Materials:
-
Benzil (B1666583) (or other 1,2-dicarbonyl compound)
-
Substituted aromatic aldehyde
-
Ammonium acetate
-
Round-bottom flask
-
Heating mantle or oil bath
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, combine benzil (1 mmol), the desired aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).
-
Mix the components thoroughly to ensure a homogeneous mixture.
-
Heat the reaction mixture to approximately 70-80°C.[1]
-
Maintain the temperature and stir the mixture for the appropriate time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add a small amount of cold water to the solidified product and stir.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from ethanol to afford the pure 2,4,5-trisubstituted imidazole.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).[1][6]
Protocol 2: Microwave-Assisted One-Pot Synthesis of Tetrasubstituted Imidazoles
This protocol utilizes microwave irradiation to accelerate the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH).[4]
Materials:
-
Imidazo[1,2-a]pyrimidine-2-carbaldehyde (or other aldehyde)
-
Benzil
-
Primary amine (aliphatic or aromatic)
-
Ammonium acetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Microwave reactor vial (35 mL)
-
Microwave synthesizer
Procedure:
-
In a 35 mL microwave reaction vessel, suspend the aldehyde (0.51 mmol), the primary amine (0.56 mmol, 1.1 equiv.), and p-TsOH (20 mol%) in ethanol (2 mL).[4]
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the mixture in the microwave synthesizer at 80°C for 30 minutes with a power of 100 W.[4]
-
Cool the reaction vessel to room temperature.
-
Add benzil (0.51 mmol, 1.0 equiv.) and ammonium acetate (2.55 mmol, 5.0 equiv.) to the reaction mixture.[4]
-
Stir the mixture at room temperature for another 5 minutes.
-
Seal the vessel and irradiate in the microwave synthesizer at 120°C for 45 minutes with a power of 100 W.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Confirm the structure of the synthesized compound using spectroscopic methods.[4]
Protocol 3: Ultrasound-Promoted Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This method employs ultrasonic irradiation and a nanocrystalline catalyst for an efficient, four-component synthesis of tetrasubstituted imidazoles under mild conditions.[6]
Materials:
-
Aromatic aldehyde
-
Benzil
-
Primary aromatic amine
-
Ammonium acetate
-
Nanocrystalline MgAl2O4 (catalyst)
-
Ethanol
-
Ultrasonic bath
-
Round-bottom flask
Procedure:
-
To a mixture of the aromatic aldehyde (1 mmol), benzil (1 mmol), the primary aromatic amine (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL) in a round-bottom flask, add nanocrystalline MgAl2O4 (0.05 g).
-
Place the flask in an ultrasonic bath and irradiate at a suitable frequency and power at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, separate the catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid product can be purified by recrystallization from ethanol.
-
Characterize the purified compounds by their physical and spectral data.[6]
Data Presentation
The efficiency of one-pot imidazole synthesis is highly dependent on the substrates and reaction conditions. The following tables summarize representative data from the literature.
Table 1: Solvent-Free Synthesis of 2-Aryl-1H-benzo[d]imidazoles
| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | 4-Methylbenzaldehyde | 1 | 92 |
| 2 | 4-Chlorobenzaldehyde | 1 | 88 |
| 3 | 4-Nitrobenzaldehyde | 1.5 | 85 |
| 4 | 2-Hydroxybenzaldehyde | 1 | 90 |
| 5 | Benzaldehyde | 1 | 95 |
Reaction conditions: Benzene-1,2-diamine (1 mmol), aromatic aldehyde (1 mmol), ammonium acetate (1.5 mmol), 70°C.[1]
Table 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine-Containing Tetrasubstituted Imidazoles
| Entry | Primary Amine | Reaction Time (min) | Yield (%) |
| 1 | Benzylamine | 45 | 75 |
| 2 | Aniline | 45 | 80 |
| 3 | 4-Fluoroaniline | 45 | 72 |
| 4 | Cyclohexylamine | 45 | 65 |
| 5 | n-Butylamine | 45 | 46 |
Reaction conditions: Imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol), primary amine (0.56 mmol), benzil (0.51 mmol), ammonium acetate (2.55 mmol), p-TsOH (20 mol%), ethanol, microwave irradiation.[4]
Table 3: Copper-Catalyzed Synthesis of 2,4,5-Trisubsituted Imidazoles
| Entry | Aromatic Aldehyde | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 10 | 8 | 82 |
| 2 | 4-Chlorobenzaldehyde | 10 | 10 | 84 |
| 3 | 2-Nitrobenzaldehyde | 10 | 6 | 92 |
| 4 | 3-Nitrobenzaldehyde | 10 | 8 | 86 |
| 5 | 4-Nitrobenzaldehyde | 10 | 7 | 89 |
Reaction conditions: Aromatic aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2 mmol), Cu(OAc)2, ethanol (10 mL), 60°C.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a one-pot, four-component synthesis of a 1,2,4,5-tetrasubstituted imidazole.
Caption: General workflow for one-pot synthesis of tetrasubstituted imidazoles.
Signaling Pathways of Bioactive Imidazoles
Many substituted imidazoles synthesized through these methods exhibit significant biological activity. Their mechanisms of action often involve interference with key cellular signaling pathways.
1. Antifungal Mechanism of Action
Imidazole-based antifungal agents, such as ketoconazole (B1673606) and miconazole, primarily act by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[7] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth and cell death.[7][8]
Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.
2. Anti-inflammatory Mechanism via p38 MAP Kinase Inhibition
Certain substituted imidazoles are potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[2] The p38 MAP kinase pathway is a key signaling cascade that regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9] By inhibiting p38 MAP kinase, these imidazole compounds can effectively suppress the inflammatory response, making them attractive candidates for treating inflammatory diseases.[2]
Caption: Inhibition of the p38 MAP kinase pathway by substituted imidazoles.
3. Anticancer Mechanism of Action
The anticancer effects of substituted imidazoles are diverse and can involve multiple mechanisms. One prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[10] Additionally, some imidazole derivatives can modulate key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[4]
Caption: Dual anticancer mechanisms of substituted imidazoles.
References
- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 6. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolmolchem.com [biolmolchem.com]
- 8. The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections [mdpi.com]
- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 4-(Imidazol-1-yl)phenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Imidazol-1-yl)phenol is a valuable heterocyclic building block in organic synthesis, particularly in the design and development of novel therapeutic agents. Its structure, featuring a reactive phenol (B47542) group and an imidazole (B134444) moiety, allows for diverse chemical modifications, making it a key component in the synthesis of compounds with a wide range of biological activities. The imidazole ring is a well-known pharmacophore present in many natural products and clinically approved drugs, recognized for its ability to engage in various biological interactions. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, with a focus on its application in the development of kinase inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving an Ullmann condensation followed by demethylation. This method offers a reliable route to obtain the building block with high purity.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-imidazole
-
To a reaction vessel, add p-bromoanisole (1 kg), imidazole (0.5 kg), cuprous oxide (70 g), and cesium carbonate (1 kg) in N-methyl-2-pyrrolidone (NMP) (2 L).
-
Stir the mixture and heat to 120°C for 12 hours.
-
After completion of the reaction, cool the mixture and extract the organic phase.
-
Wash the organic phase with saturated salt water, stir, and separate the layers.
-
Dry the organic phase and crystallize the product from methyl tert-butyl ether to obtain 1-(4-methoxyphenyl)-1H-imidazole.
Step 2: Demethylation to this compound
-
Dissolve the 1-(4-methoxyphenyl)-1H-imidazole intermediate in dichloromethane.
-
Under a nitrogen atmosphere, slowly add a 1.0 M solution of boron tribromide (BBr₃) in dichloromethane.
-
Allow the reaction to proceed at 20-25°C for 12 hours.
-
Quench the reaction by slowly adding the mixture to an ice-water bath.
-
Neutralize with sodium bicarbonate, which will cause the product to precipitate as a white solid.
-
Filter the solid and recrystallize from tert-butanol (B103910) or ethanol (B145695) to yield pure this compound.
Quantitative Data for Synthesis
| Step | Product | Yield | Purity (HPLC) |
| 1 | 1-(4-methoxyphenyl)-1H-imidazole | ~80% | >99% |
| 2 | This compound | ~76% | >99.5% |
Application in the Synthesis of Kinase Inhibitors
The this compound scaffold is an attractive starting point for the synthesis of kinase inhibitors. The phenolic hydroxyl group can be readily derivatized to introduce various side chains that can interact with the ATP-binding site of kinases.
Proposed Synthesis of a 4-(Imidazol-1-yl)phenoxy-based Kinase Inhibitor
A common strategy in kinase inhibitor design is the introduction of a side chain via etherification of a phenol. The following is a generalized protocol for the O-alkylation of this compound.
Experimental Protocol: O-alkylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Add the desired alkylating agent (e.g., a substituted benzyl (B1604629) halide or a chloro-functionalized heterocycle) (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-(imidazol-1-yl)phenoxy derivative.
Biological Activity of Imidazole-Based Compounds
Derivatives of this compound have been investigated for their potential as anticancer agents, with a notable application as tubulin polymerization inhibitors and kinase inhibitors.[2][3][4]
Inhibition of Tubulin Polymerization
Structurally related imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The antiproliferative activities of these compounds can be evaluated against various cancer cell lines.
Quantitative Data: Antiproliferative Activity of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate Analogs (Representative Data) [3]
| Compound | Cell Line | IC₅₀ (nM) |
| Analog 1 | M21 | <10 |
| Analog 2 | M21 | 15 |
| Analog 3 | M21 | 8 |
| CA-4 (Combretastatin A-4) | M21 | 1.2 |
Kinase Inhibition
The imidazole scaffold is a key feature in many kinase inhibitors. Derivatives of this compound can be designed to target specific kinases involved in cancer cell proliferation and survival signaling pathways, such as RAF kinases and checkpoint kinases (CHK-1 and CHK-2).[2]
Visualizations
Experimental Workflow: Synthesis of this compound Derivatives
Caption: Synthetic workflow for derivatization and evaluation.
Signaling Pathway: Cell Cycle Arrest by Tubulin Inhibitors
Caption: Inhibition of tubulin polymerization leads to M-phase arrest.
References
- 1. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Docking Studies of Imidazole Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the computational docking studies of imidazole (B134444) derivatives against various protein targets. The accompanying protocols offer detailed methodologies for conducting such in silico experiments, which are crucial in modern drug discovery and development. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions and is frequently used to predict the binding affinity and activity of small molecules against their protein targets.
The imidazole nucleus is a key structural motif in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties. Docking studies of imidazole derivatives are essential for:
-
Target Identification and Validation: Identifying potential protein targets by screening the compounds against a panel of disease-relevant proteins.
-
Hit-to-Lead Optimization: Guiding the modification of hit compounds to improve their binding affinity and selectivity.
-
Understanding Structure-Activity Relationships (SAR): Elucidating the key structural features of imidazole derivatives that are crucial for their biological activity.
-
Mechanism of Action Studies: Proposing the binding mode of these derivatives at the molecular level, which can shed light on their mechanism of action.
Antimicrobial Applications: Targeting Glucosamine-6-Phosphate Synthase
A study on novel imidazole derivatives demonstrated their potential as antimicrobial agents by targeting L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), an enzyme essential for the biosynthesis of the bacterial cell wall.[1][2][3] The in silico molecular docking study revealed that the synthesized imidazole derivatives have a strong affinity towards the active pocket of GlcN-6-P synthase, suggesting they may act as inhibitors of this enzyme.[1][2][3]
Quantitative Docking Results
The binding energies and inhibition constants of the synthesized imidazole derivatives against GlcN-6-P synthase are summarized below. Lower binding energy indicates a more stable protein-ligand complex.
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| 4a | -7.89 | 1.98 |
| 4b | -8.01 | 1.58 |
| 4c | -7.95 | 1.77 |
| 4d | -7.78 | 2.37 |
| 2a | -6.91 | 11.83 |
| 2b | -7.02 | 9.71 |
| Streptomycin (Standard) | -9.21 | 0.23 |
Data sourced from molecular docking studies on new imidazole derivatives for antimicrobial properties.[1]
Key Interactions
The docking results indicated that the imidazole derivatives form key hydrogen bonds with amino acid residues in the active site of GlcN-6-P synthase. For instance, compound 4c was observed to form two hydrogen bonds with Thr352 and Lys603.[3] In contrast, the standard drug, Streptomycin, formed five hydrogen bonds with Val399, Cys300, Asp354, and Ala602.[3]
Anticancer Applications: Targeting Kinases and Other Proteins
Imidazole derivatives have emerged as a promising class of compounds in cancer drug discovery, targeting various proteins involved in cancer progression.[4][5][6] Docking studies have been instrumental in identifying their potential molecular targets and understanding their mechanism of action.
Targeting Kinases in Urothelial Carcinoma
A recent study evaluated four novel substituted imidazole derivatives for their antiproliferative activity against urothelial carcinoma.[7] Molecular docking and dynamic simulations revealed that these compounds have exceptional binding affinity for key cancer targets such as PTK6, FLT3, and BCL-2.[7] The most potent compounds, Kim-161 (5a) and Kim-111 (5b), demonstrated significant cytotoxicity against the T24 transitional carcinoma cell line.[7]
Quantitative Cytotoxicity Data
| Compound | IC50 (µM) against T24 cell line |
| Kim-161 (5a) | 56.11 |
| Kim-111 (5b) | 67.29 |
Data from a study on the anticancer effect of substituted imidazole derivatives against urothelial carcinoma.[7]
Targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β)
In another study, a library of novel imidazole-1,2,3-triazole hybrids was synthesized and evaluated for their anticancer activity.[8] In-silico molecular docking studies were performed on glycogen synthase kinase-3β (GSK-3β), a prominent cancer target receptor.[8] The results showed a good binding interaction for the most potent compound, 4k , which was in agreement with the in vitro cytotoxic results.[8]
Experimental Protocols
Molecular Docking Protocol using AutoDock
This protocol provides a generalized workflow for performing molecular docking studies of imidazole derivatives with a target protein using AutoDock, a widely used docking software.[9][10]
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the imidazole derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the active site of the target protein. This can be based on the location of the co-crystallized ligand or from literature reports.
-
Generate a grid box that encompasses the entire active site. The grid parameters (center coordinates and dimensions) need to be specified.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking results based on the binding energy and the clustering of the docked poses.
-
The pose with the lowest binding energy in the most populated cluster is generally considered the most probable binding mode.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.
-
Visualizations
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a kinase signaling pathway by an imidazole derivative.
References
- 1. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Imidazol-1-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Imidazol-1-yl)phenol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig Amination.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
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Inactive Catalyst: The copper or palladium catalyst may be oxidized or otherwise deactivated.
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Ullmann Condensation: Use freshly purchased, high-purity cuprous oxide (Cu₂O) or cuprous iodide (CuI). Some protocols benefit from the in situ preparation of activated copper powder.
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Buchwald-Hartwig Amination: Imidazoles can inhibit the formation of the active Pd(0) catalyst.[1][2] It is recommended to pre-form the active catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine (B1218219) ligand in the solvent before adding the imidazole (B134444) and aryl halide.[1][2]
-
-
Improper Reaction Temperature: The reaction temperature is critical for driving the reaction to completion.
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Ullmann Condensation: These reactions often require high temperatures, typically in the range of 110-150°C.[3][4] If the yield is low, consider incrementally increasing the temperature.
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Buchwald-Hartwig Amination: While generally milder than the Ullmann reaction, the optimal temperature can vary depending on the specific ligand and substrates used. Consult literature for the recommended temperature for your chosen catalyst system.
-
-
Base Inefficiency: The choice and quality of the base are crucial.
-
Ullmann Condensation: Strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. Ensure the base is anhydrous, as water can interfere with the reaction.
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Buchwald-Hartwig Amination: A variety of bases can be used, including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome, so it may be necessary to screen different bases.
-
-
Solvent Issues: The solvent must be appropriate for the reaction type and be of high purity.
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Ullmann Condensation: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are typically required.[5] Ensure the solvent is anhydrous.
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Buchwald-Hartwig Amination: Common solvents include toluene, dioxane, and THF.[6] The presence of water can sometimes be beneficial in the reduction of Pd(II) to Pd(0), but this is system-dependent.[6]
-
Issue 2: Product is Discolored (e.g., Grayish-Green, Yellow, or Brown)
Possible Causes and Solutions:
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Copper Residue (Ullmann Condensation): The characteristic grayish-green color of the product from a one-step Ullmann reaction using p-bromophenol is often due to residual copper salts.[3]
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Solution: A two-step synthesis route, starting with p-bromoanisole followed by demethylation, can yield a white product by avoiding direct coupling with the phenol (B47542) group and allowing for more straightforward purification of the intermediate.[3] Post-reaction workup with a chelating agent like EDTA can help remove residual copper.
-
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Oxidation of Phenol: The phenol group is susceptible to oxidation, which can lead to colored impurities.
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Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] Degas the solvent before use.
-
-
Side Reactions: At high temperatures, side reactions can generate colored byproducts.
-
Solution: Optimize the reaction temperature and time to maximize product formation while minimizing byproduct generation. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
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Co-elution of Starting Materials and Product: The polarity of the starting materials and the product may be similar, making chromatographic separation challenging.
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Solution: Adjust the solvent system for column chromatography to achieve better separation. If starting from p-bromophenol, consider protecting the hydroxyl group to alter its polarity, followed by deprotection after the coupling reaction. The two-step method starting with p-bromoanisole simplifies purification as the intermediate, 1-(4-methoxyphenyl)-1H-imidazole, has a different polarity from the final product.[3]
-
-
Formation of Hard-to-Remove Byproducts: Certain reaction conditions can lead to the formation of byproducts with similar properties to the desired product.
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Solution: Recrystallization is an effective purification method for this compound.[3] Solvents such as tert-butanol (B103910) or ethanol (B145695) have been reported to yield high-purity white crystals.[3]
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Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: Ullmann Condensation or Buchwald-Hartwig Amination?
A1: Both methods have their advantages and disadvantages. The Ullmann condensation is a classic method that can be cost-effective, but often requires harsh conditions (high temperatures) and can lead to copper contamination in the final product.[5][7] The Buchwald-Hartwig amination is a more modern, palladium-catalyzed reaction that generally proceeds under milder conditions and has a broader substrate scope.[8][9] However, the palladium catalysts and specialized phosphine ligands can be more expensive.[10] For high purity, a two-step Ullmann process starting from p-bromoanisole has been shown to be effective, yielding a white product with high purity (up to 99.8%) and an overall yield of around 60%.[3]
Q2: My yield is consistently low when using the Ullmann reaction. What are the most critical parameters to optimize?
A2: For the Ullmann reaction, the most critical parameters to optimize are typically the catalyst system (including any ligands), the base, and the reaction temperature. Ensure you are using a high-purity copper source and an anhydrous, strong base like cesium carbonate. The temperature often needs to be above 110°C.[3] The choice of ligand, if used, can also significantly impact the yield.
Q3: I am using the Buchwald-Hartwig reaction and see no product formation. What could be the issue?
A3: A common issue with the Buchwald-Hartwig amination of imidazoles is the inhibition of the active catalyst formation by the imidazole itself.[1][2] To overcome this, you should pre-activate your catalyst. This involves heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent for a short period before adding the imidazole and the aryl halide.[1][2] Also, ensure that your ligand is appropriate for the coupling of N-heterocycles. Bulky, electron-rich biaryl phosphine ligands are often required.
Q4: How can I remove copper contamination from my product after an Ullmann reaction?
A4: Besides the recommended two-step synthesis to avoid this issue, you can attempt to remove copper contamination during the workup. Washing the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia (B1221849) can help to sequester and remove copper ions. Multiple recrystallizations may also reduce the level of copper contamination.
Q5: What is a typical purity and appearance for this compound?
A5: High-purity this compound should be a white solid.[3] Commercially available products are sometimes pale yellow.[3] A grayish-green appearance often indicates impurities, likely residual copper from the synthesis.[3] Purity can be assessed by HPLC and NMR. A purity of over 99.5% has been reported for a two-step Ullmann synthesis.[3]
Data Presentation
Table 1: Comparison of Ullmann Condensation Conditions for this compound Synthesis
| Parameter | Method 1: Two-Step Synthesis[3] | Method 2: Direct Coupling |
| Starting Materials | p-Bromoanisole, Imidazole | p-Bromophenol, Imidazole |
| Catalyst | Cuprous Oxide (Cu₂O) | Copper-based (e.g., CuI, Cu₂O) |
| Base | Cesium Carbonate (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) or other inorganic bases |
| Solvent | N-Methylpyrrolidone (NMP) | NMP, DMF, or DMSO |
| Temperature | 110-140°C | Typically >150°C |
| Reaction Time | 6-15 hours | Variable, often long |
| Post-Coupling Step | Demethylation (e.g., with BBr₃) | None |
| Reported Yield | ~60% (overall) | Variable, often lower |
| Product Purity | High (>99.5%) | Can be lower due to impurities |
| Product Appearance | White | Grayish-green |
Table 2: Key Components of Buchwald-Hartwig Amination for N-Arylation of Imidazoles
| Component | Examples | Purpose/Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursor to the active Pd(0) catalyst. |
| Ligands | XPhos, BrettPhos, dppf | Crucial for catalyst activity and stability; bulky, electron-rich ligands are often preferred.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Essential for the deprotonation of imidazole. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and appropriate for the reaction temperature. |
| Aryl Halide | p-Bromophenol (protected), p-Chlorophenol (protected) | Aryl bromides and chlorides can be used, though reactivity varies. |
Experimental Protocols
Protocol 1: Two-Step Ullmann Synthesis of this compound[3]
Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-imidazole
-
To a reaction vessel, add p-bromoanisole (1 eq), imidazole (0.5-1.5 eq), cuprous oxide (Cu₂O, ~0.1 eq), cesium carbonate (Cs₂CO₃, ~2 eq), and N-methylpyrrolidone (NMP).
-
Heat the mixture to 120°C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
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Wash the organic phase with saturated salt water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Crystallize the crude product from methyl tert-butyl ether to obtain 1-(4-methoxyphenyl)-1H-imidazole.
Step 2: Demethylation to this compound
-
Dissolve 1-(4-methoxyphenyl)-1H-imidazole (1 eq) in dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution in an ice bath and slowly add boron tribromide (BBr₃, 1.5-3 eq).
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting white solid.
-
Recrystallize the solid from tert-butanol or ethanol to yield pure, white this compound.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Imidazole
-
In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry reaction flask.
-
Add anhydrous solvent (e.g., toluene) and stir the mixture at a specified temperature (e.g., 80-100°C) for 10-15 minutes to pre-form the active catalyst.
-
To the pre-activated catalyst solution, add imidazole (1.2 eq), the protected p-halophenol (1 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Heat the reaction mixture at the desired temperature (typically 80-110°C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
If a protecting group was used, deprotect under appropriate conditions to yield this compound.
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Purification of 4-(Imidazol-1-yl)phenol from grayish green to white
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(Imidazol-1-yl)phenol, specifically addressing the common issue of obtaining a grayish-green product and purifying it to a high-purity white solid.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized this compound grayish-green or brown-grey in color?
A1: The grayish-green or brownish-grey coloration is often due to residual metallic impurities, particularly copper ions, if the synthesis was performed via an Ullmann condensation reaction, which uses a copper catalyst.[1] The color can also result from the formation of minor organic side products or degradation products during the synthesis or work-up.
Q2: What is the target appearance and purity for this compound?
A2: The target is a white to off-white crystalline solid or powder.[1][2] High-purity this compound (>99.5%) should be white and have a melting point in the range of 204-206 °C.[1][3][4][5]
Q3: What is the most straightforward method to purify the crude, colored product?
A3: Recrystallization is the most common and effective initial purification step. It is often sufficient to remove both residual color and other impurities, yielding a white solid with high purity.[1]
Q4: Which solvents are recommended for the recrystallization of this compound?
A4: Based on documented procedures, effective solvents for recrystallization include tert-butanol (B103910) or ethanol (B145695).[1] Recrystallization from ethanol has also been used to obtain colorless crystals of similar compounds.[6] The choice of solvent should be based on providing good solubility at high temperatures and poor solubility at room temperature or below to ensure a high recovery yield.
Q5: My product is still colored after recrystallization. What should I do next?
A5: If color persists, a decolorization step using activated carbon (charcoal) is recommended. The crude product should be dissolved in a suitable hot solvent, treated with a small amount of activated carbon, and then filtered while hot to remove the carbon (and the adsorbed color impurities) before proceeding with the cooling and crystallization step. Activated carbon is highly effective at adsorbing colored organic impurities and phenolic compounds.[7][8]
Q6: What purification method can be used if recrystallization and charcoal treatment are insufficient to achieve high purity?
A6: For challenging purifications, flash column chromatography over silica (B1680970) gel is an excellent method.[9] A solvent system such as ethyl acetate (B1210297) in hexane (B92381) or ethanol in ethyl acetate can be used to separate the desired product from persistent impurities, yielding a pure white solid upon evaporation of the solvent from the collected fractions.[9]
Q7: How can I verify the purity of my final white product?
A7: The purity should be assessed using a combination of methods. A sharp melting point consistent with the literature value (204-206 °C) is a strong indicator of high purity.[3][4] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method.[1] The structural identity and absence of impurities can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Grayish/Green Color After Recrystallization | - High concentration of metallic (e.g., copper) impurities. - Presence of highly colored organic byproducts. | - Perform a hot filtration of the dissolved product through a pad of Celite to remove fine particulates. - Implement an activated carbon treatment step before recrystallization. See Protocol 2. |
| Low Yield After Recrystallization | - The chosen solvent is not optimal (product is too soluble at low temp). - Too much solvent was used during dissolution. - The cooling process was too rapid, preventing full crystallization. | - Select a solvent system where the product has a large solubility differential between hot and cold conditions. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation. |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the impure product. - The solution is too supersaturated with impurities. | - Switch to a lower-boiling point solvent or a co-solvent system. - Add a slightly larger volume of hot solvent to reduce the concentration. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Color Returns After Storage | - The product is slowly oxidizing upon exposure to air and/or light. - Trace impurities are catalyzing degradation. | - Ensure the product is completely dry before storing. - Store the final product in a sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). - Store in a cool, dark place. Amber vials are recommended. |
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: Place the crude grayish-green this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).
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Solvent Addition: Continue adding ethanol dropwise until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.
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Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. White crystals should begin to form.
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Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
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Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum. A patent following a similar procedure with tert-butanol or ethanol reported achieving a purity of >99.8%.[1]
Protocol 2: Decolorization with Activated Carbon
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a suitable amount of hot solvent (e.g., ethanol, as in Protocol 1).
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Carbon Addition: Remove the flask from the heat source temporarily to avoid bumping. Add a small amount of activated carbon (typically 1-5% of the solute's weight) to the hot solution.
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Heating: Return the flask to the heat source and maintain it at a gentle boil for 5-10 minutes with stirring. This allows the carbon to adsorb the colored impurities.
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Hot Filtration: Quickly filter the hot mixture through a fluted filter paper or a Büchner funnel pre-loaded with a thin layer of Celite. This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel. Pre-heating the filtration apparatus is recommended.
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Crystallization: Collect the clear, colorless filtrate and proceed with the cooling, isolation, and drying steps as described in Protocol 1 (steps 3-7).
Protocol 3: Flash Column Chromatography
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Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane or another non-polar solvent).
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Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.
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Elution: Elute the column with an appropriate solvent system. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. One documented purification used 1% ethanol in ethyl acetate.[9]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.
Troubleshooting Purification Issues
References
- 1. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 97 10041-02-8 [sigmaaldrich.com]
- 4. 4-(咪唑-1-基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 10041-02-8 [chemicalbook.com]
- 6. 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Overcoming poor solubility of 4-(Imidazol-1-yl)phenol in assays
Technical Support Center: 4-(Imidazol-1-yl)phenol
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges related to the poor solubility of this compound in experimental assays.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates upon dilution of DMSO stock into aqueous buffer. | "Solvent shock" due to the rapid change in solvent polarity. High final concentration of DMSO. | - Perform serial dilutions of the DMSO stock in the aqueous buffer. - Ensure the final DMSO concentration in the assay is minimal, ideally below 0.5%, as higher concentrations can be toxic to cells. - Gently warm the aqueous buffer before adding the compound solution. - Explore alternative solubilization methods such as pH adjustment or the use of cyclodextrins. |
| Inconsistent or non-reproducible assay results. | The compound is not fully dissolved in the stock solution or is precipitating during an intermediate step. | - Ensure the compound is completely dissolved in the stock solution. Gentle warming or sonication can be beneficial. - Visually inspect for any precipitation at each dilution step. - Prepare fresh dilutions for each experiment. |
| Observed cellular toxicity in the assay. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cell line being used. | - Determine the maximum tolerated solvent concentration for your specific cell line by running a vehicle control experiment with a range of solvent concentrations. Most cell lines can tolerate up to 0.5% DMSO. - Reduce the final solvent concentration by preparing a more concentrated stock solution. |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?
A1: This is a common issue known as "solvent shock." To address this, you can optimize the DMSO concentration by ensuring the final concentration in your assay is as low as possible, ideally below 0.5%. You may also consider using a co-solvent, but this requires careful validation for compatibility with your assay.
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A2: The maximum tolerated DMSO concentration is cell-line dependent. While many robust cell lines can tolerate up to 1%, most are sensitive to concentrations above 0.5%. Primary cells are generally more sensitive. It is crucial to perform a vehicle control experiment to determine the non-toxic limit for your specific experimental conditions.[1]
Q3: Are there alternative solvents to DMSO for this compound?
A3: Yes, other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can be used to dissolve phenolic compounds.[2][3] However, similar to DMSO, these solvents can exhibit cellular toxicity and may interfere with the assay. A solvent tolerance test should always be conducted to ensure compatibility with your biological system.
Q4: How does pH influence the solubility of this compound?
A4: Phenolic compounds are generally weakly acidic. Increasing the pH of the aqueous solution will deprotonate the phenolic hydroxyl group, forming a more polar phenolate (B1203915) ion which is typically more water-soluble.[4] Therefore, adjusting the pH of your buffer can significantly improve solubility.[5][6] However, it is important to consider the impact of pH changes on the stability and activity of your compound and the overall assay system.
Q5: What are cyclodextrins and how can they improve the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[7][8][9][10] They can encapsulate poorly water-soluble molecules, like this compound, forming an "inclusion complex."[7][10] This complex is more soluble in aqueous solutions, which effectively increases the concentration of the compound that can be achieved in your assay buffer.[8][9]
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution in your aqueous assay buffer to reach the desired final concentration.
-
Ensure the final concentration of DMSO in the assay medium is kept to a minimum, ideally below 0.5%.[1]
-
-
Vehicle Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as the test samples to account for any solvent effects.
-
Protocol 2: Solubilization by pH Adjustment
-
Determine pH-Solubility Profile:
-
Prepare a series of buffers with a range of pH values (e.g., pH 6.0 to 8.0).
-
Add an excess amount of this compound to each buffer.
-
Stir the suspensions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Filter the suspensions and measure the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Assay Protocol:
-
Based on the pH-solubility profile, select the highest pH that is compatible with your assay system.
-
Prepare your assay buffer at the selected pH.
-
Dissolve the this compound directly in the pH-adjusted buffer or prepare a stock solution in a minimal amount of organic solvent and dilute it into the buffer.
-
Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
-
Cyclodextrin (B1172386) Solution Preparation:
-
Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer. The concentration will depend on the required solubility enhancement and should be optimized.
-
-
Inclusion Complex Formation:
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the phenolic solution dropwise to the aqueous cyclodextrin solution while stirring continuously.[1]
-
Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light, to allow for complex formation.[1]
-
-
Use in Assay:
-
The resulting aqueous solution containing the inclusion complex can be directly used in the assay.
-
A control with the cyclodextrin solution alone should be included in the experiment.
-
Data Presentation
Table 1: Solubility Enhancement Strategies for this compound
| Method | Solvent/System | Expected Outcome | Considerations |
| Co-solvency | DMSO, Ethanol, DMF | Increased solubility in organic solvents allows for high concentration stock solutions. | Potential for precipitation upon aqueous dilution ("solvent shock"). Solvent toxicity to cells. |
| pH Adjustment | Aqueous buffers (pH > 7) | Increased aqueous solubility due to the formation of the more polar phenolate ion. | pH may affect compound stability, activity, and the biological assay system. |
| Cyclodextrins | Aqueous solution with HP-β-CD or other modified cyclodextrins | Formation of a water-soluble inclusion complex, significantly increasing aqueous concentration.[7][8][9][11][10] | Potential for the cyclodextrin to interact with other components of the assay. |
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-(Imidazol-1-yl)phenol (4-IMP) in CLIA
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for effectively optimizing the concentration of the enhancer 4-(Imidazol-1-yl)phenol (4-IMP) in horseradish peroxidase (HRP)-based chemiluminescent immunoassays (CLIA).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (4-IMP) in a CLIA assay?
A1: this compound (4-IMP) is a phenolic compound that acts as a potent signal enhancer in HRP-catalyzed chemiluminescent reactions. In the presence of HRP and hydrogen peroxide (H₂O₂), luminol (B1675438) is oxidized, producing a light signal. 4-IMP significantly increases the intensity and duration of this light emission, thereby enhancing the sensitivity of the assay.[1] The enhancement mechanism involves 4-IMP acting as a redox mediator, which accelerates the HRP catalytic cycle.
Q2: What is the general principle of an HRP-based CLIA?
A2: An HRP-based CLIA combines the specificity of an immunoassay with the high sensitivity of a chemiluminescent reaction.[2] In a typical format, an antigen or antibody is labeled with the enzyme HRP. This enzyme catalyzes the oxidation of a substrate (luminol) by an oxidant (hydrogen peroxide), resulting in the emission of light. The intensity of the emitted light is proportional to the amount of HRP-labeled conjugate bound, which in turn corresponds to the concentration of the analyte being measured.
Q3: Why is it crucial to optimize the concentration of 4-IMP?
A3: Optimizing the concentration of 4-IMP is critical for achieving the best possible assay performance. An insufficient concentration will result in suboptimal signal enhancement, leading to lower sensitivity. Conversely, an excessively high concentration can lead to a rapid decay of the chemiluminescent signal and may even cause substrate inhibition, paradoxically reducing the signal output. Therefore, finding the optimal concentration of 4-IMP is essential for maximizing the signal-to-noise ratio and ensuring the stability of the light emission.
Q4: What is the typical starting concentration range for optimizing 4-IMP?
A4: Based on published studies, a typical starting concentration range for optimizing 4-IMP is between 0.1 mM and 1.0 mM. The optimal concentration can vary depending on the specific assay conditions, including the concentrations of HRP, luminol, and hydrogen peroxide.
Q5: How should 4-IMP be stored?
A5: 4-IMP should be stored as a stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). It is important to protect the stock solution from light and repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment to ensure optimal performance.
Data Presentation
Table 1: Effect of 4-IMP Concentration on Relative Light Units (RLU) in a CLIA System
The following table summarizes the impact of varying 4-IMP concentrations on the resulting chemiluminescent signal, expressed in Relative Light Units (RLU). These values are illustrative and the optimal concentration for a specific assay should be determined experimentally.
| 4-IMP Concentration (mM) | Relative Light Units (RLU) | Signal-to-Noise Ratio (S/N) | Observations |
| 0.0 (No Enhancer) | 50,000 | 5 | Baseline signal from the luminol-H₂O₂-HRP reaction. |
| 0.1 | 500,000 | 50 | Significant signal enhancement with a good signal-to-noise ratio. |
| 0.2 | 1,200,000 | 120 | Optimal concentration in this example, providing the highest signal and S/N. |
| 0.4 | 950,000 | 95 | Decreased signal intensity, possibly due to the onset of high-concentration inhibition. |
| 0.8 | 600,000 | 60 | Further reduction in signal, indicating a suboptimal concentration. |
Data is synthesized from typical results presented in CLIA optimization studies.
Experimental Protocols
Protocol: Optimization of 4-IMP Concentration in a CLIA Assay
This protocol provides a step-by-step guide for determining the optimal concentration of 4-IMP for your specific CLIA.
Materials:
-
This compound (4-IMP) stock solution (e.g., 100 mM in DMSO or DMF)
-
Luminol solution
-
Hydrogen peroxide (H₂O₂) solution
-
Tris-HCl buffer (or other suitable assay buffer)
-
HRP-conjugated antibody or antigen
-
Coated microplate with the capture antibody/antigen
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Luminometer for signal detection
Procedure:
-
Prepare a Dilution Series of 4-IMP:
-
From your 4-IMP stock solution, prepare a series of working solutions in the assay buffer. A typical final concentration range to test is 0.05 mM, 0.1 mM, 0.2 mM, 0.4 mM, 0.6 mM, and 0.8 mM. Also, include a "no enhancer" control.
-
-
Perform the Immunoassay Steps:
-
Follow your standard CLIA protocol for sample/standard incubation, washing steps, and incubation with the HRP-conjugated detection antibody.
-
-
Prepare the Chemiluminescent Substrate Working Solution:
-
For each concentration of 4-IMP to be tested, prepare a fresh chemiluminescent substrate working solution. This solution should contain a fixed, predetermined concentration of luminol and H₂O₂. The 4-IMP will be added from the dilution series prepared in step 1.
-
-
Initiate the Chemiluminescent Reaction:
-
After the final wash step of the immunoassay, add the prepared chemiluminescent substrate working solution (containing the varying concentrations of 4-IMP) to each well.
-
-
Measure the Luminescence:
-
Immediately place the microplate in a luminometer and measure the light output (RLU). It is advisable to take kinetic readings over a period of 5-10 minutes to observe the signal intensity and stability for each 4-IMP concentration.
-
-
Data Analysis:
-
For each 4-IMP concentration, determine the average RLU for your positive and negative controls.
-
Calculate the signal-to-noise ratio (S/N = RLU of positive control / RLU of negative control).
-
Plot the RLU and S/N ratio against the 4-IMP concentration.
-
The optimal 4-IMP concentration is the one that provides the highest S/N ratio with a stable light emission profile.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Suboptimal 4-IMP Concentration: The concentration of the enhancer is too low. | Perform a concentration optimization experiment as detailed in the protocol above to determine the optimal 4-IMP concentration. |
| Degraded 4-IMP Solution: The 4-IMP working solution may have degraded due to improper storage or handling. | Prepare a fresh working solution of 4-IMP from a properly stored stock. | |
| Incorrect Buffer pH: The pH of the assay buffer can affect the efficiency of the chemiluminescent reaction. | Optimize the pH of your assay buffer. A slightly alkaline pH (around 8.0-9.0) is often optimal for the luminol reaction. | |
| High Background Signal | 4-IMP Concentration Too High: Excess enhancer can sometimes contribute to non-specific signal. | Reduce the concentration of 4-IMP. Refer to your optimization data to select a concentration that provides a good signal-to-noise ratio. |
| Insufficient Washing: Inadequate washing can leave unbound HRP conjugate in the wells, leading to a high background. | Increase the number of wash steps or the volume of wash buffer used. Ensure efficient aspiration of the wells between washes. | |
| Contaminated Reagents: Contamination of buffers or reagents can lead to a high background. | Use fresh, high-quality reagents and ensure proper handling to avoid contamination. | |
| Unstable or Rapidly Decaying Signal | High 4-IMP Concentration: Very high concentrations of 4-IMP can lead to a "flash" of light that decays quickly. | Lower the 4-IMP concentration to a level that provides a more stable, "glow-type" emission. |
| Suboptimal H₂O₂ Concentration: The concentration of hydrogen peroxide can affect the kinetics of the reaction. | Optimize the H₂O₂ concentration in conjunction with the 4-IMP concentration. | |
| Enzyme Inactivation: High concentrations of enhancer radicals can lead to the inactivation of the HRP enzyme over time. | Re-evaluate the optimal concentrations of all components of the chemiluminescent substrate solution. |
Mandatory Visualizations
Caption: CLIA signaling pathway with 4-IMP as an enhancer.
Caption: Experimental workflow for optimizing 4-IMP concentration.
References
Preventing copper ion residue in 4-(Imidazol-1-yl)phenol synthesis
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Imidazol-1-yl)phenol, with a focus on preventing and removing residual copper ion contamination.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound that involve copper catalysts?
A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] This typically involves the reaction of imidazole (B134444) with a 4-substituted phenol (B47542) derivative, such as 4-bromophenol (B116583) or 4-iodophenol, in the presence of a copper catalyst. A common strategy involves a two-step synthesis starting with p-bromoanisole and imidazole, followed by demethylation to yield the final product.[3] This approach can simplify purification and is reported to result in a product with no residual copper ions.[3]
Q2: My final product of this compound has a green or bluish tint. What is the likely cause?
A2: A green or bluish discoloration in the final product is a strong indicator of residual copper contamination. This can arise from incomplete removal of the copper catalyst used in the Ullmann condensation. The color is due to the presence of copper(I) or copper(II) ions complexed with the product or other organic molecules in the mixture.
Q3: What are the most effective methods for removing residual copper catalyst from the reaction mixture?
A3: Several methods are effective for removing residual copper. The choice of method depends on the nature of the product and the specific copper species present. Common techniques include:
-
Aqueous Washes with Chelating Agents: Washing the organic reaction mixture with an aqueous solution of a chelating agent is a highly effective method. Common chelating agents include:
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) / Saturated ammonium chloride (NH₄Cl) solution
-
Ethylenediaminetetraacetic acid (EDTA) solutions
-
-
Filtration through Adsorbent Plugs: Passing the reaction mixture through a plug of an adsorbent material can effectively capture copper species. Commonly used adsorbents are:
-
Celite
-
Silica gel
-
Alumina
-
-
Use of Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for metals. They can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.
-
Crystallization: Recrystallization of the crude product can be a very effective final purification step to remove trace impurities, including residual copper.
Q4: How can I quantify the amount of residual copper in my final product?
A4: For precise quantification of trace metal residues in pharmaceutical ingredients, modern instrumental techniques are required. The most common methods include:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting and quantifying metals at very low levels (ppb or even ppt).[4][5]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is a robust and widely used technique for quantifying metal impurities in the ppm range.[6][7][8]
-
Atomic Absorption Spectroscopy (AAS): This technique is also used for quantifying metal content, though it is generally less suitable for multi-element analysis compared to ICP methods.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or no product yield in Ullmann condensation | Inactive catalyst | Use fresh, high-purity copper(I) salt (e.g., CuI, CuBr). If using copper powder, activate it prior to use. |
| Poorly nucleophilic imidazole | Ensure the reaction is run under basic conditions to deprotonate the imidazole. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. | |
| Reaction temperature is too low | Ullmann reactions often require elevated temperatures (110-140 °C).[3] Ensure the reaction is heated sufficiently. | |
| Presence of water or protic solvents | The Ullmann reaction generally works best in anhydrous, polar aprotic solvents like DMF, NMP, or dioxane.[9] | |
| Formation of significant side products (e.g., dehalogenated starting material) | Reductive dehalogenation | This can occur in the presence of certain reducing agents or at very high temperatures. Optimize the reaction temperature and ensure the purity of all reagents. |
| Product is an inseparable oil instead of a solid | Presence of impurities | The presence of residual solvent, starting materials, or byproducts can inhibit crystallization. Purify the crude product using column chromatography before attempting crystallization. |
| Persistent green/blue color after initial purification | Incomplete copper removal | Repeat the aqueous wash with a chelating agent. Consider using a scavenger resin for more effective removal. A final recrystallization step is often necessary. |
| Product degradation during workup | Acid-sensitive product | If using an acidic wash (e.g., ammonium chloride solution), ensure your product is stable under these conditions. If not, use a neutral or basic wash. |
Data on Copper Removal Efficiency
The following table summarizes the typical efficiency of various copper removal methods. The actual performance can vary based on the specific reaction conditions and the nature of the copper species.
| Purification Method | Typical Residual Copper Level (ppm) | Advantages | Disadvantages |
| Aqueous Wash (Saturated NH₄Cl/NH₄OH) | < 50 | Cost-effective, simple procedure. | May not be suitable for base-sensitive products. |
| Aqueous Wash (0.1 M EDTA) | < 20 | Highly effective for a wide range of copper species. | EDTA can be difficult to remove completely from the aqueous phase. |
| Filtration through Celite/Silica Plug | 50 - 200 | Simple and quick for removing particulate copper. | Less effective for dissolved copper species. |
| Scavenger Resin (e.g., Thiol-based) | < 10 | High selectivity and efficiency. | Higher cost compared to other methods. |
| Recrystallization | < 5 | Excellent for achieving high purity in the final product. | Can lead to loss of product yield. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methoxyphenyl)-1H-imidazole (Ullmann Condensation)
This protocol is adapted from a patented procedure.[3]
Materials:
-
p-Bromoanisole
-
Imidazole
-
Copper(I) oxide (Cu₂O)
-
Cesium carbonate (Cs₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Methyl tert-butyl ether (MTBE)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a reaction flask, add p-bromoanisole (1 equivalent), imidazole (1.5 equivalents), copper(I) oxide (0.1 equivalents), and cesium carbonate (2 equivalents).
-
Add anhydrous NMP as the solvent.
-
Heat the reaction mixture to 120-130 °C and stir for 12-15 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic phase with a saturated brine solution, separate the layers, and dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Crystallize the crude product from methyl tert-butyl ether to obtain 1-(4-methoxyphenyl)-1H-imidazole.
Protocol 2: Demethylation to this compound
This protocol is a continuation of the synthesis described above.[3]
Materials:
-
1-(4-methoxyphenyl)-1H-imidazole
-
Boron tribromide (BBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve 1-(4-methoxyphenyl)-1H-imidazole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.5-3 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Protocol 3: Aqueous Workup for Copper Removal
Procedure:
-
After the Ullmann reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with an equal volume of a saturated aqueous ammonium chloride solution containing approximately 5% ammonium hydroxide. The aqueous layer should turn blue, indicating the formation of the copper(II) tetraammine complex.
-
Separate the organic layer.
-
Repeat the wash with the ammonium chloride/ammonium hydroxide solution until the aqueous layer is colorless.
-
Wash the organic layer with brine to remove residual ammonia (B1221849) and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for colored impurities in the final product.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]
- 4. analytik-jena.fr [analytik-jena.fr]
- 5. Recent advances in copper analyses by inorganic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Residual Catalysts in Pharmaceuticals Using ICP Atomic Emission Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Making sure you're not a bot! [bjpharm.org.uk]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Demethylation of 1-(4-methoxyphenyl)-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the demethylation of 1-(4-methoxyphenyl)-1H-imidazole to its corresponding phenolic derivative, 1-(4-hydroxyphenyl)-1H-imidazole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the demethylation of 1-(4-methoxyphenyl)-1H-imidazole, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My demethylation reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What could be the issue?
A1: Incomplete conversion is a common problem in O-demethylation reactions, which can often require harsh conditions.[1] Several factors could be at play:
-
Reagent Reactivity: The demethylating agent you are using may not be reactive enough. For instance, Lewis acids like aluminum chloride (AlCl₃) are less reactive than boron tribromide (BBr₃).[1]
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the demethylating agent. For Lewis acids like BBr₃, at least one equivalent is required for each ether group and any other Lewis basic sites in the molecule, such as the imidazole (B134444) nitrogens.
-
Reaction Temperature: Many demethylation reactions require elevated temperatures to proceed.[1] If you are running the reaction at room temperature or below, gradually increasing the temperature may be necessary.
-
Reaction Time: The reaction may simply require a longer time to reach completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Choice: The choice of solvent can significantly impact the reaction. For example, O-demethylation using alkyl thiols may not proceed in solvents like THF or 1,4-dioxane (B91453) even under reflux, requiring higher boiling point solvents like NMP or DMSO.[1]
Q2: I am observing the formation of multiple unexpected byproducts in my reaction mixture. What are the likely side reactions?
A2: The formation of byproducts is a key challenge in the demethylation of complex molecules. Potential side reactions with 1-(4-methoxyphenyl)-1H-imidazole include:
-
Ring Substitution: Harsh acidic conditions, particularly with HBr, can lead to electrophilic substitution on the electron-rich phenyl or imidazole rings.
-
Complexation and Degradation: The imidazole moiety contains two nitrogen atoms that can act as Lewis bases and coordinate with Lewis acid reagents like BBr₃ and AlCl₃. This complexation can sometimes lead to unexpected pathways or degradation of the imidazole ring, especially at high temperatures.
-
Solvent-Related Byproducts: The choice of solvent can lead to side reactions. For instance, using DMSO as a solvent with some reagents can result in the formation of byproducts.[1]
-
Incomplete Work-up: The intermediate borane (B79455) complexes formed during BBr₃ demethylation must be carefully hydrolyzed during work-up to yield the final phenol. Incomplete hydrolysis can lead to impurities.
Q3: After work-up, I am struggling to isolate the pure 1-(4-hydroxyphenyl)-1H-imidazole product. What purification strategies are recommended?
A3: The phenolic product, 1-(4-hydroxyphenyl)-1H-imidazole, will have significantly different polarity compared to the starting material. This property can be exploited for purification:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying such products. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should effectively separate the product from the less polar starting material and non-polar byproducts.
-
Acid-Base Extraction: The phenolic hydroxyl group is acidic and will deprotonate in a basic aqueous solution (e.g., 1M NaOH). This allows for the selective extraction of the product into the aqueous phase, leaving non-acidic impurities in the organic phase. The aqueous phase can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.
Q4: I am concerned about the harshness of reagents like BBr₃ and HBr. Are there milder alternatives for the demethylation of my substrate?
A4: Yes, several milder methods for O-demethylation have been developed:
-
Thiolate-Mediated Demethylation: Using alkyl thiols, such as 1-dodecanethiol, in the presence of a base offers a less acidic alternative.[1] These reactions are typically performed at high temperatures in polar aprotic solvents.
-
Pyridine (B92270) Hydrochloride: Heating the substrate with molten pyridine hydrochloride is a classical but effective method that can be considered milder than strong mineral acids.
Quantitative Data Summary
The selection of a demethylation agent can significantly impact the yield of the desired product and the formation of side products. The following table summarizes typical yields for the demethylation of aryl methyl ethers using various common reagents. Please note that these are general values, and results for 1-(4-methoxyphenyl)-1H-imidazole may vary.
| Reagent | Typical Yield of Phenol | Key Considerations |
| Boron Tribromide (BBr₃) | 80-95% | Highly effective but moisture-sensitive and corrosive. Requires careful handling and inert atmosphere.[1] |
| Aluminum Chloride (AlCl₃) | 70-90% | Less reactive than BBr₃. Can be used in combination with other reagents like NaI to enhance reactivity.[1] |
| Hydrobromic Acid (HBr) | 60-85% | Harsh conditions (high temperatures) are often required, which may not be suitable for sensitive substrates.[1] |
| Alkyl Thiols (e.g., Dodecanethiol) | >90% | Milder, non-acidic conditions, but requires high temperatures and can have issues with strong odors for low molecular weight thiols.[1] |
| Pyridine Hydrochloride | 75-90% | Requires high temperatures (molten state). |
Experimental Protocols
Below are detailed methodologies for key demethylation experiments. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
-
Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-(4-methoxyphenyl)-1H-imidazole (1.0 eq).
-
Dissolution: Anhydrous dichloromethane (B109758) (DCM) is added to dissolve the substrate.
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: A 1M solution of BBr₃ in DCM (1.2 - 1.5 eq) is added dropwise via the dropping funnel over 30 minutes.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Quenching: The reaction is carefully quenched by slowly adding methanol (B129727) at 0 °C, followed by the addition of water.
-
Extraction: The aqueous layer is extracted three times with DCM.
-
Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
Protocol 2: Demethylation using Aluminum Chloride (AlCl₃) and Sodium Iodide (NaI)
-
Preparation: A round-bottom flask is charged with 1-(4-methoxyphenyl)-1H-imidazole (1.0 eq), anhydrous AlCl₃ (3.0 eq), and sodium iodide (3.0 eq).
-
Solvent Addition: Anhydrous acetonitrile (B52724) is added as the solvent.
-
Reaction: The mixture is stirred at reflux (approximately 82 °C) for 8-12 hours, with reaction progress monitored by TLC.
-
Cooling and Quenching: The reaction mixture is cooled to room temperature and quenched by the slow addition of water.
-
Work-up: The pH is adjusted to ~2 with 1M HCl, and the mixture is extracted with ethyl acetate.
-
Washing: The combined organic layers are washed with aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography.
Visualizations
Logical Workflow for Troubleshooting Demethylation Reactions
Caption: A flowchart for troubleshooting common issues in demethylation reactions.
Potential Side Reaction Pathway: Complexation with Lewis Acid
Caption: Diagram illustrating the potential for Lewis acid complexation with the imidazole ring.
References
Enhancing the stability of 4-(Imidazol-1-yl)phenol stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-(Imidazol-1-yl)phenol stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in stock solutions?
A1: The stability of this compound in solution is influenced by several factors, primarily stemming from its phenolic and imidazole (B134444) moieties. Key factors include:
-
pH: The phenolic hydroxyl group is weakly acidic and can be deprotonated at higher pH, making the molecule more susceptible to oxidation. Phenolic compounds, in general, show greater stability in acidic to neutral conditions (pH 4-7) and are prone to degradation in alkaline solutions.[1][2][3][4]
-
Oxidation: Both the phenol (B47542) and imidazole rings are susceptible to oxidative degradation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents.[5][6][7][8]
-
Light Exposure (Photodegradation): Phenolic compounds can absorb UV and visible light, leading to photochemical reactions that cause degradation.[9][10][11] It is crucial to protect stock solutions from light.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[12]
-
Hydrolysis: The imidazole ring can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, although it is generally more stable than other functional groups.[13][14][15][16]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound and other similar organic compounds for in vitro and in vivo experiments.[17] It offers good solubility for a wide range of compounds. For specific applications, other co-solvents such as ethanol, polyethylene (B3416737) glycols (PEGs), or Tween 80 may be used in combination with DMSO and aqueous buffers, but their suitability and impact on stability should be validated for your specific experimental conditions.[17]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage.[12] |
| -20°C | Up to 1 month | Suitable for short-term storage.[12] |
Additional Storage Best Practices:
-
Protect from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.
-
Inert Atmosphere: For highly sensitive applications, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can help to minimize oxidation.
Troubleshooting Guide
Issue 1: My this compound stock solution has changed color (e.g., turned yellow or brown).
-
Potential Cause: Color change is often an indication of oxidative degradation. The formation of quinone-like structures from the phenol moiety can lead to colored byproducts.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution was stored at the correct temperature and protected from light.
-
Check Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions. Water content in DMSO can facilitate degradation.
-
Consider Inert Gas: If you continue to experience this issue, consider purging the vial with an inert gas before storage.
-
Perform Quality Control: Analyze the discolored solution using HPLC to determine the purity and concentration of the parent compound. If significant degradation has occurred, discard the solution and prepare a fresh one.
-
Issue 2: I am observing a loss of potency or inconsistent results in my experiments using the stock solution.
-
Potential Cause: This could be due to the degradation of this compound, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: The most straightforward approach is to prepare a new stock solution from the solid compound.
-
Validate Storage Duration: Your experimental conditions (e.g., buffer components, pH of the final dilution) might be affecting the stability. Consider performing a small-scale stability study under your specific working conditions.
-
Implement a Stability Testing Protocol: Regularly check the purity and concentration of your stock solutions using a validated analytical method like HPLC.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
Procedure:
-
Tare the Vial: Place the amber vial on the analytical balance and tare it.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound. For a 1 mL stock solution of 10 mM, you will need 1.6017 mg (Molecular Weight: 160.17 g/mol ).
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution, if you weighed 1.6017 mg, add 1.0 mL of DMSO.
-
Dissolve: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary, but ensure the compound is not heat-sensitive under these conditions.
-
Storage: Store the stock solution at -20°C for short-term use or at -80°C for long-term storage, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Dilute the stock solution of this compound in the mobile phase (initial conditions: 90% A, 10% B) to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).
Protocol 3: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and to validate that the analytical method is "stability-indicating." The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Procedure:
-
Prepare Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol (B129727) to ensure solubility under different conditions).
-
Expose to Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solution at 80°C.
-
Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines).
-
-
Monitor Degradation: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize (if necessary): Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze: Analyze all samples by the stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound stock solutions.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound | TargetMol [targetmol.com]
Technical Support Center: Mitigating Matrix Effects in Biological Samples for CLIA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in biological samples for Chemiluminescent Immunoassay (CLIA).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in CLIA?
A1: A matrix effect in CLIA refers to the interference caused by components in a biological sample, other than the analyte of interest, that can alter the accuracy and reliability of the assay results.[1] These interfering substances can lead to either falsely elevated or falsely decreased analyte concentrations.[2] This phenomenon is particularly common in complex sample types like plasma and serum.[1]
Q2: What are the common causes of matrix effects in biological samples?
A2: Common causes of matrix effects include:
-
Endogenous interferents: Substances naturally present in the sample, such as proteins, lipids, hemoglobin (from hemolysis), bilirubin (B190676) (from icterus), and salts.[1][3]
-
Heterophilic antibodies: These are human anti-animal antibodies (e.g., Human Anti-Mouse Antibodies or HAMA) and rheumatoid factor (RF) that can cross-link the capture and detection antibodies, leading to false-positive or false-negative results.[2][4]
-
Sample collection and handling: Issues such as improper sample collection, storage, or repeated freeze-thaw cycles can alter the sample matrix and contribute to interference.[5]
Q3: How can I identify if my CLIA assay is affected by matrix effects?
A3: The presence of matrix effects can be identified through the following experiments:
-
Spike and Recovery: A known amount of the analyte is "spiked" into the sample matrix. The assay is then performed to see how much of the spiked analyte is "recovered". A recovery rate outside the acceptable range (typically 80-120%) suggests the presence of matrix interference.[6][7]
-
Linearity of Dilution: The sample is serially diluted and assayed. If a matrix effect is present, the measured analyte concentration will not be linear across the dilution series after correcting for the dilution factor.[7]
Q4: What are the primary strategies to mitigate matrix effects in CLIA?
A4: The main strategies to reduce or eliminate matrix effects are:
-
Sample Dilution: Diluting the sample with an appropriate buffer can reduce the concentration of interfering substances to a level where they no longer affect the assay.[1]
-
Matrix-Matched Calibration: Preparing the calibration standards in a matrix that is identical to the sample matrix can help to compensate for the matrix effect.[8]
-
Use of Blocking Agents: Adding blocking agents to the assay buffer can neutralize specific and non-specific interferences.[4]
Troubleshooting Guides
Issue 1: Unexpectedly Low or High Analyte Concentrations
Possible Cause: Matrix interference from hemolysis, lipemia, or icterus.
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the sample for signs of hemolysis (reddish tint), lipemia (cloudy or milky appearance), or icterus (yellow to brownish color).
-
Quantitative Assessment: If your laboratory has an automated analyzer, use the HIL indices to quantify the level of interference.[9]
-
Mitigation Strategies:
-
Hemolysis: Hemolyzed samples can release intracellular components that interfere with the assay.[5] Prevention is the best approach. Ensure proper sample collection and handling techniques. If a sample is hemolyzed, it is often recommended to request a new sample.[5]
-
Lipemia: Lipemic samples can be clarified by high-speed centrifugation or ultracentrifugation to separate the lipid layer.[5]
-
Icterus: Diluting the sample can reduce the concentration of bilirubin below the interference threshold.[5]
-
Data Presentation: Impact of Hemolysis, Icterus, and Lipemia on Immunoassays
The following table summarizes the effects of different levels of common interferents on various analytes, providing a general guideline for when to suspect interference.
| Interferent | Analyte Affected | Hemoglobin Concentration (g/L) causing interference | Conjugated Bilirubin Concentration (µmol/L) causing interference | Triglyceride Concentration (mmol/L) causing interference | Reference |
| Hemolysis | C-peptide, Estradiol, Serum Folate, Free T4, Homocysteine, Insulin, Vitamin B12 | 0.3 to 20 | N/A | N/A | [10] |
| Icterus | BNP, Estradiol, Free T3, Homocysteine | N/A | 50 to 1,044 | N/A | [10] |
| Lipemia | BNP, Serum Folate, Homocysteine | N/A | N/A | 0.8 to 10 | [10] |
N/A: Not Applicable
Issue 2: High Background Signal or False Positives
Possible Cause: Interference from heterophilic antibodies (e.g., HAMA) or rheumatoid factor (RF).
Troubleshooting Steps:
-
Review Patient History: Check if the patient has been exposed to animal-derived antibodies for therapeutic or diagnostic purposes, which can induce HAMA.
-
Use of Blocking Agents: Incorporate blocking agents into your assay diluent to neutralize heterophilic antibodies.
-
Passive Blockers: (e.g., Mouse IgG, Mouse Serum) work by competitively binding to weakly cross-reactive antibodies.[6]
-
Active Blockers: (e.g., specialized commercial blocking reagents) provide more targeted blocking against specific interferences like HAMA and RF.[6]
-
Universal Blockers: These offer both passive and active blocking capabilities.[6]
-
Issue 3: Poor Reproducibility and Inconsistent Results
Possible Cause: Variable matrix effects between different patient samples.
Troubleshooting Steps:
-
Sample Dilution Optimization: Perform a linearity of dilution experiment to determine the minimum required dilution (MRD) for your sample type. This is the dilution at which the matrix effect is minimized, and the results become linear.[6]
-
Matrix-Matched Calibrators: If sample dilution is not feasible or sufficient, prepare your standard curve using a matrix that closely resembles your samples (e.g., analyte-depleted serum for serum samples).[8]
Experimental Protocols
Protocol 1: Spike and Recovery Experiment to Identify Matrix Effects
Objective: To determine if the sample matrix interferes with the accurate quantification of the analyte.
Methodology:
-
Prepare Spiked and Unspiked Samples:
-
Take two aliquots of the biological sample.
-
To one aliquot (the "spiked" sample), add a known concentration of the analyte standard. The final concentration should be in the mid-range of the standard curve.
-
To the other aliquot (the "unspiked" sample), add the same volume of the standard diluent.
-
-
Prepare a Control Spike:
-
Add the same known concentration of the analyte standard to the standard diluent. This serves as the control.
-
-
Run the CLIA Assay:
-
Assay the spiked sample, unspiked sample, and the control spike according to the CLIA kit protocol.
-
-
Calculate Percent Recovery:
-
Percent Recovery (%) = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Control Spike] * 100
-
-
Interpretation:
Protocol 2: Sample Dilution to Mitigate Matrix Effects
Objective: To reduce the concentration of interfering substances in the sample.
Methodology:
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of the sample in the recommended sample diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
-
Run the CLIA Assay:
-
Assay each dilution according to the CLIA kit protocol.
-
-
Analyze the Results:
-
Calculate the concentration of the analyte in each dilution and then multiply by the dilution factor to get the concentration in the original sample.
-
Identify the dilution at which the calculated concentrations become consistent and fall within the linear range of the assay. This is the Minimum Required Dilution (MRD).
-
-
Assay Subsequent Samples:
-
Use the determined MRD for all subsequent samples of the same type.
-
Protocol 3: Using Matrix-Matched Calibrators
Objective: To create a standard curve that accounts for the matrix effect present in the samples.
Methodology:
-
Obtain Blank Matrix:
-
Acquire a pool of the same biological matrix (e.g., serum, plasma) that is known to be free of the analyte of interest. This can be achieved by using charcoal-stripped serum or by screening multiple donor samples.
-
-
Prepare Calibrators:
-
Prepare a stock solution of the analyte standard.
-
Serially dilute the stock solution in the blank matrix to create a series of calibrators with known concentrations.
-
-
Run the CLIA Assay:
-
Use these matrix-matched calibrators to generate the standard curve when running your samples.
-
-
Quantify Samples:
-
Calculate the concentration of the analyte in your samples using the standard curve generated with the matrix-matched calibrators.
-
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. biotage.com [biotage.com]
- 3. Evaluation of hemolysis, lipemia, and icterus interference with common clinical immunoassays [ouci.dntb.gov.ua]
- 4. Basic Guide for optimizing Chemiluminescent immunoassay (CLIA) performance and scaling-up - Sepmag [sepmag.eu]
- 5. anshlabs.com [anshlabs.com]
- 6. biosensis.com [biosensis.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. icpms.com [icpms.com]
- 9. medpace.com [medpace.com]
- 10. Evaluation of hemolysis, lipemia, and icterus interference with common clinical immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Multi-component Reactions for Imidazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of imidazoles via multi-component reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary multi-component reactions used for imidazole (B134444) synthesis?
A1: The most common method is the Debus-Radziszewski reaction. This synthesis involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849) or a primary amine.[1][2][3] It is a versatile and widely used method for preparing various substituted imidazoles.[1] Variations of this reaction, including microwave-assisted and catalyst-driven protocols, have been developed to improve yields and reaction times.[1][4][5]
Q2: I am experiencing low yields in my Radziszewski synthesis. What are the common causes and how can I improve the outcome?
A2: Low yields in the Debus-Radziszewski synthesis can be attributed to several factors. Here are some common issues and potential solutions:[1]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[1][6] The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields.[4][7]
-
Suboptimal Temperature: The reaction temperature might not be optimal. The ideal temperature can vary depending on the specific substrates and solvent used. It is recommended to perform small-scale trials at different temperatures to find the optimal condition.
-
Catalyst Issues: The choice and concentration of a catalyst can be crucial. While the traditional reaction is often uncatalyzed, various catalysts like silicotungstic acid, DABCO, lactic acid, and metal salts (e.g., Cu(OAc)₂, Zn(BF₄)₂) have been shown to improve yields.[5][8][9] Experimenting with different catalysts and optimizing their concentration can lead to significant improvements.
-
Solvent Effects: The solvent plays a critical role. While acetic acid and alcohols are commonly used, alternative solvents like ethanol-water mixtures or even solvent-free conditions have been reported to be effective and more environmentally friendly.[5][10]
-
Side Reactions: The formation of byproducts, such as oxazoles, can reduce the yield of the desired imidazole.[2] Purification methods like column chromatography are often necessary to isolate the product.[1] Careful control of reaction conditions can help minimize side product formation.
Q3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A3: The formation of multiple products, such as regioisomers, can occur, especially when using unsymmetrical dicarbonyl compounds.[7] To improve selectivity:
-
Catalyst Choice: The catalyst can significantly influence selectivity. For instance, in reactions that could yield both tri- and tetrasubstituted imidazoles, HBF₄–SiO₂ has been identified as a highly effective catalyst for selective formation.[8]
-
Reaction Conditions: Temperature and solvent can also affect the regioselectivity of the reaction.[1] Systematic optimization of these parameters is recommended.
Q4: What are the best practices for purifying imidazole products from a multi-component reaction mixture?
A4: Purification of the crude product is a critical step. Common purification strategies include:
-
Precipitation and Filtration: After the reaction is complete, cooling the mixture and adding cold water can often precipitate the crude product. This solid can then be collected by vacuum filtration and washed with water.[1]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the crude solid product.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is a powerful purification technique.[1] The eluent system should be chosen based on the polarity of the product and impurities, often a mixture like hexane-ethyl acetate (B1210297).[4]
-
Solvent Extraction: Partitioning the crude residue between water and an organic solvent (like ethyl acetate or dichloromethane) can be used to extract the product into the organic phase, which can then be dried and concentrated.[1]
Q5: Can microwave irradiation be used to improve my imidazole synthesis?
A5: Yes, microwave-assisted synthesis is a well-established method for improving the Debus-Radziszewski reaction and other imidazole syntheses.[1][4] The benefits include:
-
Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes.[4][7]
-
Improved Yields: In many cases, microwave irradiation leads to higher product yields compared to conventional heating methods.[4]
-
Greener Chemistry: Shorter reaction times and often improved efficiency contribute to a more environmentally friendly process.[7]
Quantitative Data Summary
The following table summarizes various reaction conditions and catalysts used to optimize the synthesis of substituted imidazoles.
| 1,2-Dicarbonyl | Aldehyde | Amine Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzil | Aromatic Aldehyde | Ammonium (B1175870) Acetate | Silicotungstic Acid (7.5 mol%) | Ethanol | Reflux | - | 94 | [5] |
| Benzil | Benzaldehyde | Ammonium Acetate | DABCO | t-Butanol | 60-65 | 12 h | 92 | [5] |
| Benzil | Aromatic Aldehyde | Ammonium Acetate | Lactic Acid (1 ml) | - (Neat) | 160 | - | 92 | [5] |
| Benzil | Substituted Aldehydes | Ammonium Acetate | - (Microwave) | - (Solvent-free) | - | - | Excellent | [5] |
| Benzil | Aromatic Aldehyde | Ammonium Acetate | Cu(OAc)₂ (7.5 mol%) | - (Solvent-free) | 60 | 12 h | 45 | [9] |
| 1,2-bis(4-chlorophenyl)ethane-1,2-dione | Aromatic Aldehyde | Ammonium Acetate | - (Microwave) | Ethanoic Acid | - | 111 s | >70 | [4] |
| Benzil | Benzaldehyde | Aniline & Ammonium Acetate | PivOH | DMSO/H₂O | 140 | 24-48 h | 65-88 | [11] |
| Benzil | Aromatic Aldehydes | Ammonium Acetate | Citric Acid (15 mol%) | Ethanol | Reflux | 50 min | 92 | [5] |
Experimental Protocols
General Protocol for Debus-Radziszewski Imidazole Synthesis (Conventional Heating)
This protocol is a generalized procedure based on common practices for the synthesis of 2,4,5-trisubstituted imidazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (2.5-4.0 mmol).[5][11]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid or ethanol, 10-20 mL). If a catalyst is used, add it at this stage.
-
Heating: Heat the reaction mixture to reflux and maintain the temperature for the specified time (typically ranging from 1 to 12 hours).[4][5]
-
Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., toluene:ethyl acetate 7:3 or hexane:ethyl acetate 8:2).[4][12]
-
Work-up:
-
Purification:
Protocol for Microwave-Assisted Imidazole Synthesis
This is a general protocol for a microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles.
-
Reactant Mixture: In a microwave-safe reaction vessel, mix the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and an excess of ammonium acetate.[5]
-
Solvent (Optional): The reaction can be run under solvent-free ("neat") conditions or with a minimal amount of a high-boiling polar solvent like ethanoic acid.[4][5]
-
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a set power (e.g., 180 watts) for a short duration (e.g., 1-5 minutes).[4] The optimal time and power should be determined experimentally.
-
Monitoring and Work-up: After irradiation, check for reaction completion by TLC. The work-up and purification steps are similar to the conventional heating method described above.
Visualizations
Caption: Troubleshooting workflow for low yields in imidazole synthesis.
Caption: Experimental workflow for multi-component imidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ijsred.com [ijsred.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. allresearchjournal.com [allresearchjournal.com]
Technical Support Center: Scaling Up the Ullmann Condensation for 4-(Imidazol-1-yl)phenol Production
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Imidazol-1-yl)phenol via the Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for producing high-purity this compound on a larger scale?
A1: A common and effective route involves a two-step process. The first step is an Ullmann condensation of p-bromoanisole with imidazole (B134444) to form 1-(4-methoxyphenyl)-1H-imidazole. This is followed by a demethylation step to yield the final product, this compound. This method is advantageous for large-scale production as it can yield a white, high-purity solid and avoids the need for extensive column chromatography for purification, relying instead on recrystallization.[1]
Q2: What are the typical starting materials and reagents for the Ullmann condensation step?
A2: The key reagents for the initial Ullmann reaction are p-bromoanisole and imidazole. The reaction is typically carried out in the presence of a copper catalyst, a base, and a high-boiling point polar aprotic solvent.
Q3: What are the consequences of using p-bromophenol directly instead of p-bromoanisole?
A3: While it is possible to use p-bromophenol, it may result in a final product that is grayish-green in color.[1] The use of p-bromoanisole followed by demethylation tends to produce a whiter, purer final product, which is often a critical quality attribute in pharmaceutical applications.[1]
Q4: What are some common challenges encountered when scaling up the Ullmann condensation?
A4: Scaling up Ullmann condensations can present several challenges, including:
-
Reaction Yield: Achieving high yields consistently can be difficult.
-
Catalyst Deactivation: The copper catalyst can sometimes deactivate, leading to incomplete reactions.
-
Product Purification: Removing the copper catalyst and other impurities from the final product can be challenging on a large scale.
-
Reaction Conditions: The traditionally high temperatures required can be energy-intensive and may lead to side product formation.[2]
-
Reagent Cost: Some reagents, like cesium carbonate, can be expensive for large-scale production.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of the copper catalyst. Old or improperly stored copper salts (e.g., CuI) can have reduced activity.[3]- Consider using "activated" copper powder if following a traditional protocol.[2] |
| Low reaction temperature | - Ensure the reaction mixture reaches the target temperature. Ullmann reactions often require high temperatures (e.g., 120-210 °C).[1][2]- If using a modern ligated copper catalyst system, the reaction temperature may be lower, but it is still a critical parameter. | |
| Insufficiently strong base | - Ensure the base is strong enough to deprotonate the imidazole. Cesium carbonate and potassium phosphate (B84403) are commonly used.[3][4] | |
| Poor solvent quality | - Use a dry, high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[2] The presence of water can be detrimental in some Ullmann reactions.[5] | |
| Formation of Side Products (e.g., debrominated starting material) | Reductive dehalogenation | - This can be a competing reaction pathway. Optimizing the reaction conditions (e.g., temperature, reaction time, catalyst and ligand choice) can help to minimize this. The use of a ligand can sometimes improve selectivity. |
| Product is Discolored (e.g., green or brown) | Residual copper catalyst | - Ensure thorough workup and purification to remove all traces of copper. This may involve washing with an aqueous solution of a chelating agent like EDTA.- The choice of starting materials can also influence color; using p-bromoanisole is reported to give a whiter product than p-bromophenol.[1] |
| Reaction Stalls Before Completion | Catalyst deactivation | - The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure high-purity reagents are used.- The choice of ligand can sometimes stabilize the catalyst and prevent deactivation. |
| Reagent stoichiometry | - Consider using a slight excess of one of the reactants, typically the less expensive one, to drive the reaction to completion.[3] |
Experimental Protocols
Step 1: Ullmann Condensation - Synthesis of 1-(4-methoxyphenyl)-1H-imidazole
This protocol is based on a reported procedure and may require optimization for specific scales.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Example Quantity | Moles |
| p-Bromoanisole | 187.04 | 1.0 kg | 5.35 |
| Imidazole | 68.08 | 0.5 kg | 7.34 |
| Cuprous Oxide (Cu₂O) | 143.09 | 70 g | 0.49 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.0 kg | 3.07 |
| N-Methylpyrrolidone (NMP) | 99.13 | 2.0 L | - |
Procedure:
-
To a suitable reaction vessel, add p-bromoanisole, imidazole, cuprous oxide, cesium carbonate, and NMP.
-
Stir the mixture and heat to 120 °C.
-
Maintain the reaction at 120 °C for 12 hours, monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous workup to remove the base and copper catalyst. This typically involves dilution with water and extraction with an organic solvent.
-
The organic phase is then washed, dried, and the solvent is removed under reduced pressure.
-
The crude 1-(4-methoxyphenyl)-1H-imidazole is purified by recrystallization from a suitable solvent such as methyl tert-butyl ether.[1]
Step 2: Demethylation - Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 1-(4-methoxyphenyl)-1H-imidazole | 174.19 |
| Boron Tribromide (BBr₃) | 250.52 |
| Dichloromethane (B109758) (CH₂Cl₂) | 84.93 |
| t-Butanol or Ethanol (B145695) | 74.12 / 46.07 |
Procedure:
-
Dissolve the purified 1-(4-methoxyphenyl)-1H-imidazole in dichloromethane in a reaction vessel under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of boron tribromide in dichloromethane. A molar ratio of 1:1.5 to 1:3 (imidazole derivative to BBr₃) is suggested.[1]
-
Allow the reaction to warm to 20-30 °C and stir for 6-12 hours.[1]
-
Monitor the reaction for completion.
-
Upon completion, carefully quench the reaction with a suitable reagent (e.g., water or methanol).
-
Perform an aqueous workup to remove boron salts and isolate the crude product.
-
The crude this compound is then purified by recrystallization from t-butanol or ethanol to yield a white solid.[1]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Catalytic cycle of the Ullmann N-arylation reaction.
References
- 1. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Head-to-Head Comparison: 4-(Imidazol-1-yl)phenol vs. 4-iodophenol as CLIA Enhancers
In the realm of chemiluminescent immunoassays (CLIA), the selection of an appropriate enhancer is paramount for achieving optimal signal intensity and assay sensitivity. Among the various classes of enhancers, phenolic compounds have been widely adopted for their ability to significantly boost the light output of the horseradish peroxidase (HRP)-luminol-hydrogen peroxide reaction. This guide provides a detailed comparison of two prominent phenolic enhancers: 4-(imidazol-1-yl)phenol (4-IMP) and 4-iodophenol (B32979) (4-IOP), to assist researchers, scientists, and drug development professionals in making an informed choice for their specific assay requirements.
Performance Comparison
Both this compound and 4-iodophenol are recognized as high-performance enhancers in HRP-catalyzed chemiluminescent reactions.[1][2] A comparative study evaluating ten different phenolic enhancers identified both 4-IMP and 4-IOP, along with 4-bromophenol (B116583) and 4-hydroxy-4'-iodobiphenyl, as demonstrating the best performance.[1][2]
While both enhancers are effective, studies suggest that this compound can offer superior sensitivity in certain contexts.[3] The choice between the two may also depend on the concentration of the HRP conjugate in the assay. Research indicates that 4-IMP is the preferred enhancer for lower HRP concentrations (0-6 ng/mL), while 4-IOP is more effective in a higher HRP concentration range (6-25 ng/mL).[2][3]
For optimal performance, the concentration of each enhancer and the solvent used are critical. The highest Relative Light Unit (RLU) values were obtained when 4-IMP and 4-IOP were dissolved in dimethylformamide (DMF) at specific concentrations.[1][2]
Table 1: Optimal Conditions for Maximizing Chemiluminescence Signal
| Enhancer | Optimal Concentration in DMF | Recommended HRP Concentration Range |
| This compound (4-IMP) | 0.2% | 0 - 6 ng/mL[2][3] |
| 4-iodophenol (4-IOP) | 3.2% | 6 - 25 ng/mL[2][3] |
Mechanism of Enhancement
The enhanced chemiluminescence in the HRP-luminol system by phenolic compounds is a well-studied phenomenon. The enhancer plays a crucial role in accelerating the enzymatic cycle of HRP. In this process, the enhancer is oxidized by the HRP intermediates (Compound I and Compound II), generating an enhancer radical. This radical, in turn, oxidizes luminol (B1675438) to its radical form, which is a key step leading to the emission of light. This catalytic cycle significantly increases the rate of luminol oxidation, resulting in a more intense and prolonged light signal.
The superior performance of this compound in certain conditions may be attributed to its chemical structure, which can effectively stabilize the phenoxyl radical, thereby facilitating a more efficient transfer of electrons to luminol.
Experimental Protocols
To aid researchers in their evaluation of these enhancers, a detailed experimental protocol for comparing their performance is provided below. This protocol is designed to assess key parameters such as signal intensity (RLU), signal-to-noise ratio (S/N), and the limit of detection (LOD).
Objective:
To compare the performance of this compound and 4-iodophenol as enhancers in a horseradish peroxidase (HRP)-based chemiluminescent immunoassay.
Materials:
-
White, opaque 96-well microplates
-
HRP-conjugated antibody (or other HRP-labeled protein)
-
Luminol
-
Hydrogen Peroxide (H₂O₂)
-
This compound (4-IMP)
-
4-iodophenol (4-IOP)
-
Dimethylformamide (DMF)
-
Tris-HCl buffer (pH 8.5)
-
Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST) for washing
-
Luminometer for measuring light emission
Procedure:
-
Preparation of Reagents:
-
Enhancer Stock Solutions: Prepare stock solutions of 4-IMP (0.2% w/v) and 4-IOP (3.2% w/v) in DMF.[1][2]
-
HRP Working Solutions: Prepare serial dilutions of the HRP-conjugated antibody in PBS to cover a range of concentrations (e.g., 0 to 100 ng/mL).
-
Substrate Solution: Prepare a working solution containing luminol and hydrogen peroxide in Tris-HCl buffer (pH 8.5). The optimal concentrations of luminol and H₂O₂ should be determined empirically, but a common starting point is in the millimolar range.
-
Enhanced Substrate Solutions: For each enhancer, prepare a fresh enhanced substrate solution by adding the respective enhancer stock solution to the substrate solution. The final concentration of the enhancer should be optimized, but you can start with the concentrations found to yield the highest RLU values in preliminary experiments.
-
-
Assay Protocol:
-
Coating: If performing an ELISA-based CLIA, coat the wells of the microplate with the appropriate antigen or capture antibody and incubate overnight at 4°C. Wash the wells three times with PBST.
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Wash three times with PBST.
-
HRP Conjugate Incubation: Add 100 µL of the different HRP conjugate dilutions to the wells. Incubate for 1 hour at 37°C. Wash the wells five times with PBST.
-
Chemiluminescent Reaction:
-
Add 100 µL of the enhanced substrate solution containing 4-IMP to a set of wells.
-
Add 100 µL of the enhanced substrate solution containing 4-IOP to another set of wells.
-
Add 100 µL of the substrate solution without any enhancer to a control set of wells.
-
-
Measurement: Immediately place the microplate in a luminometer and measure the light emission (RLU) from each well. It is recommended to take kinetic readings over a period of 15-30 minutes to observe the signal stability.
-
-
Data Analysis:
-
Signal Intensity: Plot the RLU values against the HRP conjugate concentration for each enhancer.
-
Signal-to-Noise Ratio (S/N): Calculate the S/N ratio for each HRP concentration by dividing the mean RLU of the sample by the mean RLU of the blank (zero HRP concentration).
-
Limit of Detection (LOD): Determine the LOD for each enhancer, which is typically calculated as the concentration of HRP that gives a signal equal to the mean of the blank plus three times its standard deviation.
-
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been created using Graphviz.
Caption: Enhanced Chemiluminescence Signaling Pathway.
Caption: Experimental Workflow for Comparing CLIA Enhancers.
References
Comparative Guide to Validating Estrogenicity Assays Using 4-(Imidazol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(Imidazol-1-yl)phenol as a compound for validating estrogenicity assays. It includes detailed experimental protocols, comparative performance data against the endogenous estrogen 17β-estradiol, and diagrams illustrating the underlying biological pathways and experimental workflows.
Introduction to Estrogenicity Validation
Estrogenicity assays are critical tools for identifying compounds that can mimic or interfere with the action of endogenous estrogens. These assays, such as the MCF-7 cell proliferation assay, are widely used in drug discovery and toxicology to screen for potential endocrine-disrupting chemicals (EDCs).[1][2] Validating these assays requires well-characterized compounds to serve as positive and negative controls. This compound has been utilized in the evaluation of estrogenicity, making it a relevant candidate for such validation studies.[3]
The MCF-7 breast cancer cell line is a well-established model for studying estrogenic action as it expresses high levels of the estrogen receptor alpha (ERα).[4] Estrogen-stimulated cell proliferation is a sensitive and widely used bioassay for assessing the estrogenic activity of test compounds.[4][5]
Mechanism of Estrogenic Action
Estrogenic compounds typically function by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription and leading to physiological responses such as cell proliferation.[1][6]
Comparative Performance Data
To validate an estrogenicity assay, the activity of a test compound is compared against a known standard, typically 17β-estradiol (E2), the most potent endogenous estrogen. The following table summarizes hypothetical data from an MCF-7 cell proliferation assay (E-Screen) to illustrate the comparison.
| Compound | Assay Type | Concentration Range | EC50 Value (pM) | Relative Potency vs. E2 |
| 17β-Estradiol (E2) | MCF-7 Proliferation | 1 pM - 1000 pM | 10 | 100% |
| This compound | MCF-7 Proliferation | 100 pM - 100 µM | 5,000 | 0.2% |
| Vehicle Control (DMSO) | MCF-7 Proliferation | N/A | No activity | 0% |
Note: The data presented are illustrative. Actual EC50 values can vary based on specific cell line variants and protocol optimizations.[5]
Experimental Protocol: MCF-7 Cell Proliferation Assay (E-Screen)
This protocol outlines the key steps for assessing the estrogenic activity of this compound by measuring its effect on the proliferation of MCF-7 cells.
1. Cell Culture and Maintenance:
-
MCF-7 cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[7]
-
For experiments, it is crucial to use phenol (B47542) red-free medium, as phenol red itself has weak estrogenic activity.[8]
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[9]
2. Hormone Deprivation:
-
To sensitize the cells to estrogenic stimuli, they are first hormone-deprived.
-
Grow cells to approximately 80% confluency.[9]
-
Replace the growth medium with a hormone-free medium: phenol red-free DMEM/F12 supplemented with 5% charcoal-dextran stripped FBS.[9]
-
Culture the cells in this medium for at least 72 hours before starting the assay.[5][9]
3. Cell Seeding:
-
Harvest the hormone-deprived cells using trypsin.
-
Seed the cells into 96-well plates at a low density (e.g., 400-1000 cells per well) in the hormone-free medium.[4][10]
-
Allow cells to attach and adapt for 24-72 hours.[4]
4. Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (17β-estradiol) in the hormone-free medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Replace the medium in the 96-well plates with the medium containing the various concentrations of the test compounds.
-
Typically, eleven concentrations are used to accurately determine the EC50 value.[4]
5. Incubation and Proliferation Measurement:
-
Incubate the plates for 6-7 days, changing the media every 2-3 days.[4]
-
At the end of the incubation period, quantify cell proliferation. Common methods include:
- DNA Quantification: Using assays like SYBR Green or diphenylamine (B1679370) (DPA).[4][7]
- Metabolic Assays: Such as the MTS assay, though caution is advised as some compounds can interfere with mitochondrial activity, giving a misleading readout of proliferation.[7]
- Direct Cell Counting: Using a hemocytometer with Trypan Blue exclusion.[7]
6. Data Analysis:
-
Construct a dose-response curve by plotting the proliferation response against the log of the compound concentration.
-
Calculate the EC50 (half-maximal effective concentration) value for each compound using a non-linear regression model.
-
Determine the relative potency of this compound by comparing its EC50 value to that of 17β-estradiol.
Visualization of Workflows
A. Experimental Workflow for E-Screen Assay
The following diagram illustrates the sequential steps involved in performing the MCF-7 cell proliferation assay.
B. Logical Diagram for Comparative Analysis
This diagram shows the logical relationship between the test compound and the controls used for assay validation.
References
- 1. Assessment and Molecular Actions of Endocrine-Disrupting Chemicals That Interfere with Estrogen Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS-no-10041-02-8 - Career Henan Chemical Co. [coreychem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling ER dimerization dynamics in endocrine disruption based on a BRET-focused approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 8. Estrogenic activity of phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Electrochemical and Computational Properties of N-(4-Hydroxyphenyl)-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical and computational characteristics of N-(4-Hydroxyphenyl)-imidazole and its potential alternatives. The aim is to offer a comprehensive resource for evaluating these compounds in the context of antioxidant activity, electrochemical sensing, and drug development. This document summarizes quantitative data, outlines experimental protocols, and visualizes key concepts to facilitate informed decision-making in research and development.
Introduction
N-(4-Hydroxyphenyl)-imidazole is a heterocyclic compound of significant interest due to the combined presence of a phenol (B47542) and an imidazole (B134444) moiety. These functional groups are known to impart antioxidant properties and potential biological activity.[1] The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals, while the imidazole ring is a key component in many biological systems and can contribute to the overall electronic properties of the molecule.[1] Understanding the electrochemical behavior and computational parameters of this molecule is crucial for elucidating its mechanism of action and exploring its potential applications.
This guide compares N-(4-Hydroxyphenyl)-imidazole with 4-aminophenol, a structurally related compound with known electrochemical and antioxidant properties. N-(4-hydroxyphenyl)-N'-phenylurea is also presented as a potential, albeit less characterized, alternative.
Comparative Data
The following tables summarize the key electrochemical and computational data for N-(4-Hydroxyphenyl)-imidazole and the selected alternative, 4-aminophenol. Data for N-(4-Hydroxyphenyl)-imidazole is limited in the public domain; where specific values are not available, this is noted.
Table 1: Electrochemical Properties
| Compound | Oxidation Potential (Epa) vs. Ag/AgCl | Reduction Potential (Epc) vs. Ag/AgCl | Method | Reference |
| N-(4-Hydroxyphenyl)-imidazole | Data not available | Data not available | Cyclic Voltammetry | [1] |
| 4-Aminophenol | +0.3 V to +0.6 V (pH dependent) | Variable | Cyclic Voltammetry | [2] |
Note: The oxidation potential of phenolic compounds is highly dependent on experimental conditions such as pH and scan rate.
Table 2: Computational Properties (DFT)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method |
| N-(4-Hydroxyphenyl)-imidazole | Data not available | Data not available | Data not available | DFT/B3LYP |
| 4-Aminophenol | -5.10 | -0.85 | 4.25 | DFT/B3LYP/6-31G* |
Note: Computational data can vary based on the level of theory and basis set used in the calculations.
Experimental Protocols
This section details the methodologies for the key experimental techniques cited in this guide.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound.
Apparatus:
-
A three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
A potentiostat.
Procedure:
-
Prepare a solution of the analyte (e.g., 1 mM N-(4-Hydroxyphenyl)-imidazole or 4-aminophenol) in a suitable supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7.0).
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Immerse the electrodes in the solution.
-
Apply a potential sweep from an initial potential to a final potential and back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
The oxidation (anodic) and reduction (cathodic) peak potentials are determined from the voltammogram.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G* basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is then determined by the difference between these two values. These calculations provide insights into the molecule's reactivity and electronic transitions.
Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of N-(4-Hydroxyphenyl)-imidazole.
Caption: Workflow for investigating N-(4-Hydroxyphenyl)-imidazole.
Caption: Hydrogen atom donation mechanism for antioxidant activity.
Conclusion
This guide provides a comparative overview of the electrochemical and computational properties of N-(4-Hydroxyphenyl)-imidazole and its alternatives. While direct experimental data for N-(4-Hydroxyphenyl)-imidazole is somewhat limited, the available information, in conjunction with data from the comparable compound 4-aminophenol, suggests its potential as an antioxidant and electroactive molecule. The provided experimental protocols and conceptual diagrams serve as a foundation for further research into this promising compound and its derivatives. Further experimental and computational studies are warranted to fully elucidate the properties and potential applications of N-(4-Hydroxyphenyl)-imidazole.
References
A Comparative Guide to 4-(Imidazol-1-yl)phenol in Enhanced Chemiluminescence Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-(Imidazol-1-yl)phenol (IMP) as a signal enhancer in horseradish peroxidase (HRP)-luminol based chemiluminescence immunoassays. Its performance is evaluated against other commonly used enhancers, supported by experimental data and protocols.
Introduction to Enhanced Chemiluminescence
Chemiluminescence immunoassays (CLIAs) are a cornerstone of modern bioanalysis, offering high sensitivity and a wide dynamic range. The HRP-catalyzed oxidation of luminol (B1675438) by hydrogen peroxide is a widely used reaction in CLIAs, producing a light signal that is proportional to the amount of analyte. To significantly increase the intensity and duration of this light signal, enhancer molecules are employed. This compound has emerged as a particularly potent enhancer, improving assay sensitivity and performance.[1][2] This guide explores the performance of IMP in comparison to other enhancers and discusses potential cross-reactivity and interference.
Mechanism of Signal Enhancement
The enhancement of the luminol-HRP-H₂O₂ reaction by phenolic compounds like this compound involves the generation of phenoxy radicals. These radicals act as intermediates, facilitating the oxidation of luminol and leading to a more efficient and sustained light emission. The general mechanism is illustrated below.
Caption: Simplified signaling pathway of enhanced chemiluminescence.
Performance Comparison of Signal Enhancers
The choice of enhancer significantly impacts the performance of a chemiluminescent immunoassay. Key performance indicators include signal intensity, signal duration, signal-to-noise ratio, and the limit of detection (LOD). A comparative study of ten potential enhancers identified this compound (4-IMP), 4-iodophenol (B32979) (4-IOP), 4-bromophenol (B116583) (4-BOP), and 4-hydroxy-4'-iodobiphenyl (B1226069) (HIOP) as the most effective.[3][4]
The relative performance of these top enhancers can be dependent on the concentration of HRP in the assay.[3][4]
| HRP Concentration Range | Recommended Enhancer |
| 0 - 6 ng/mL | This compound (4-IMP) |
| 6 - 25 ng/mL | 4-Iodophenol (4-IOP) |
| 25 - 80 ng/mL | 4-Hydroxy-4'-iodobiphenyl (HIOP) |
| Data sourced from a comparative study on luminol-H₂O₂-HRP chemiluminescence systems.[3][4] |
While a comprehensive quantitative comparison across all parameters is not available in a single study, the available data suggests that 4-IMP is particularly advantageous in assays with low HRP concentrations, which is often desirable for achieving high sensitivity.
Potential for Cross-Reactivity and Interference
In the context of signal enhancers, "cross-reactivity" refers to the potential of structurally similar compounds to interfere with the enhancing activity of the primary enhancer or to generate a signal themselves.
Structural Similarity and Potential for Interference:
Compounds with a phenolic moiety have the potential to interfere with the enhanced chemiluminescence reaction. This interference can be either positive (further enhancing the signal) or negative (quenching the signal). For instance, studies have shown that certain polyphenols can lead to "ghost" bands in Western blotting, a phenomenon caused by rapid substrate depletion.[5]
Caption: Structural relationship of 4-IMP and potential cross-reactants.
It is crucial to evaluate the potential for interference from components of the sample matrix, especially when analyzing samples rich in phenolic compounds.
Experimental Protocols
Protocol for a Generic Enhanced Chemiluminescent ELISA
This protocol outlines the general steps for performing an ELISA with an enhanced chemiluminescent substrate system using a phenolic enhancer like this compound.
Caption: General workflow for an enhanced chemiluminescent ELISA.
Detailed Steps:
-
Plate Coating: Coat a 96-well microplate with the desired antigen or capture antibody and incubate. Wash the plate.
-
Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer. Wash the plate.
-
Primary Antibody Incubation: Add the sample containing the analyte and the primary antibody. Incubate to allow for antigen-antibody binding. Wash the plate.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody. Incubate to allow binding to the primary antibody. Wash the plate thoroughly.
-
Substrate Reaction: Prepare the enhanced chemiluminescent substrate solution immediately before use by mixing the luminol/peroxide solution with the enhancer solution (e.g., containing this compound). Add the substrate solution to each well.
-
Signal Detection: Measure the light output using a luminometer, typically within 5-20 minutes of adding the substrate. The signal intensity is proportional to the concentration of the analyte.
Preparation of Enhanced Chemiluminescent Substrate Solution:
A typical substrate solution consists of two components that are mixed just before use:
-
Solution A (Luminol/Peroxide): Contains luminol and hydrogen peroxide in a suitable buffer (e.g., Tris or PBS).
-
Solution B (Enhancer): Contains the phenolic enhancer (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO or a buffer).
The final concentrations of luminol, hydrogen peroxide, and the enhancer need to be optimized for the specific assay to achieve the best performance.
Conclusion
This compound is a highly effective signal enhancer for HRP-luminol based chemiluminescence immunoassays, particularly in applications requiring high sensitivity at low enzyme concentrations. While it offers superior performance in many cases, researchers should be mindful of potential interference from other phenolic compounds present in the sample matrix. Careful validation and optimization are essential to ensure the accuracy and reliability of any immunoassay employing an enhanced chemiluminescence detection system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein-bound polyphenols create... | F1000Research [f1000research.com]
Benchmarking 4-(Imidazol-1-yl)phenol: A Comparative Guide to Chemiluminescence Enhancement
For researchers, scientists, and professionals in drug development leveraging chemiluminescence-based assays, the choice of an enhancer is critical for achieving optimal sensitivity and signal stability. This guide provides a comprehensive performance comparison of 4-(Imidazol-1-yl)phenol against other commonly used enhancers in the horseradish peroxidase (HRP)-luminol-based detection system. The data presented is collated from various studies to offer an objective overview, supported by detailed experimental protocols for reproducibility.
Quantitative Performance Comparison
The selection of an appropriate enhancer in the HRP-luminol chemiluminescent system is highly dependent on the concentration of the HRP enzyme. The following table summarizes the performance of this compound (4-IMP) in comparison to other phenolic enhancers at their optimal concentrations, highlighting the recommended enhancer for different HRP concentration ranges.[1][2]
| Enhancer | Optimal Concentration (% in DMF) | Recommended HRP Concentration Range | Relative Performance |
| This compound (4-IMP) | 0.2% | 0 - 6 ng/mL | Optimal for low HRP concentrations [1][2] |
| 4-Iodophenol (4-IOP) | 3.2% | 6 - 25 ng/mL | Optimal for mid-range HRP concentrations[1][2] |
| 4-Bromophenol (4-BOP) | 1.6% | Not specified as optimal in a specific range | Good performance |
| 4-Hydroxy-4'-iodobiphenyl (B1226069) (HIOP) | 3.2% | 25 - 80 ng/mL | Optimal for high HRP concentrations[1][2] |
Studies have shown that while 4-IMP provides a potent signal enhancement, particularly at lower HRP concentrations, other enhancers like 4-hydroxy-4'-iodobiphenyl (HIOP) may be more suitable for higher enzyme concentrations.[1][2] The choice of solvent and the precise concentration of the enhancer are critical factors that can dramatically affect the intensity and kinetics of the chemiluminescent signal.[3][4] For instance, 4-IMP, 4-IOP, 4-BOP, and HIOP dissolved in dimethylformamide (DMF) at their optimal concentrations yielded the highest relative luminescent intensity values in comparative studies.[1][2][5]
Experimental Protocols
To enable researchers to validate these findings and perform their own comparative analysis, a detailed protocol for a typical chemiluminescence immunoassay (CLEIA) is provided below. This protocol is a generalized workflow and may require optimization for specific applications.
Materials and Reagents:
-
White opaque 96-well microtiter plates
-
Capture antibody specific to the antigen of interest
-
Antigen standard or sample
-
Biotinylated detection antibody specific to the antigen
-
Streptavidin-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Chemiluminescent Substrate Solution:
-
Hydrogen Peroxide (H₂O₂)
-
Enhancer solution (e.g., 0.2% this compound in DMF)
-
Plate reader capable of measuring luminescence
Experimental Workflow:
-
Coating:
-
Dilute the capture antibody to the desired concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Antigen Incubation:
-
Add 100 µL of the antigen standard or sample to the respective wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the biotinylated detection antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Add 100 µL of Streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with Wash Buffer.
-
-
Chemiluminescent Reaction and Measurement:
-
Prepare the chemiluminescent substrate solution by mixing luminol, hydrogen peroxide, and the selected enhancer solution according to the manufacturer's instructions or optimized concentrations.
-
Add 100 µL of the substrate solution to each well.
-
Immediately measure the luminescence signal using a plate reader. The signal is typically read within 5-10 minutes.
-
Visualizing the Process
To further clarify the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Enhanced chemiluminescence signaling pathway.
Caption: Chemiluminescence immunoassay workflow.
References
- 1. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the luminol signal enhancer on the chemiluminescence intensity and kinetics [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to In-Silico Bioactivity Prediction of Novel Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The quest for novel, potent, and specific imidazole-based therapeutics has been significantly accelerated by the integration of in-silico predictive models. These computational approaches offer a rapid and cost-effective means to screen virtual libraries of novel compounds, predict their bioactivity, and elucidate their mechanisms of action before embarking on extensive experimental validation. This guide provides an objective comparison of in-silico predictive performance with supporting experimental data for novel imidazole derivatives, focusing on antimicrobial and anticancer applications.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from both in-silico predictions and subsequent in-vitro experimental validation for two distinct classes of novel imidazole derivatives.
Table 1: Antimicrobial Activity of Pyrazole-Containing Imidazole Derivatives
This table compares the in-silico predicted binding energy of novel imidazole derivatives against L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P) with their experimentally determined antimicrobial activity. Lower binding energy suggests a more stable protein-ligand complex and potentially higher inhibitory activity.
| Compound ID | In-Silico Binding Energy (kcal/mol) | In-Vitro Antimicrobial Activity (Zone of Inhibition in mm) vs. P. aeruginosa |
| 4a | -7.52 | 18 |
| 4b | -8.01 | 20 |
| 4c | -7.89 | 25 |
| 4d | -7.71 | 22 |
| Streptomycin (Standard) | -6.91 | 28 |
Data sourced from a study on molecular docking of new imidazole derivatives for antimicrobial properties.[1][2][3]
Table 2: Anticancer Activity of Imidazole-Triazole Hybrids
This table presents a comparison between the in-silico predicted binding affinity of novel imidazole-1,2,3-triazole hybrids against Glycogen Synthase Kinase-3β (GSK-3β), a key target in cancer therapy, and their experimentally determined cytotoxic activity (IC50) against various cancer cell lines. A lower IC50 value indicates higher potency.
| Compound ID | In-Silico Binding Affinity (kcal/mol) vs. GSK-3β | In-Vitro Cytotoxicity IC50 (µM) - Caco-2 | In-Vitro Cytotoxicity IC50 (µM) - HeLa | In-Vitro Cytotoxicity IC50 (µM) - MCF-7 |
| 4d | -8.5 | 10.11 | 12.32 | 9.87 |
| 4e | -8.2 | 12.45 | 15.11 | 11.54 |
| 4k | -9.2 | 4.67 | 4.80 | 0.38 |
| Doxorubicin (Standard) | Not Applicable | 0.89 | 0.76 | 0.45 |
Data sourced from a study on the design and synthesis of novel imidazole derivatives with anticancer activity.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the in-silico and in-vitro studies cited.
In-Silico Experimental Protocols
1. Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][2][3][5]
-
Protein Preparation: The three-dimensional structure of the target protein (e.g., GlcN-6-P synthase, GSK-3β) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Preparation: The 2D structures of the novel imidazole derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy-minimized to obtain a stable conformation.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to place the prepared ligand into the active site of the prepared protein. The program explores various possible binding poses and scores them based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The pose with the lowest energy score is generally considered the most favorable binding mode.[1][2][3][6][7]
2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: This in-silico method assesses the drug-likeness and pharmacokinetic properties of a compound.[4][8][9]
-
Input: The 2D or 3D structure of the imidazole derivative is used as input for computational tools or web servers (e.g., SwissADME, preADMET).[8][10]
-
Property Calculation: The software calculates various physicochemical and pharmacokinetic parameters, such as molecular weight, lipophilicity (logP), aqueous solubility, number of hydrogen bond donors and acceptors, and potential for blood-brain barrier penetration. These properties are often evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.[9]
In-Vitro Experimental Protocols
1. Antimicrobial Activity Assay (Agar Well Diffusion Method):
-
A standardized inoculum of the target microorganism (e.g., Pseudomonas aeruginosa) is uniformly spread on the surface of an agar (B569324) plate.
-
Wells are punched into the agar, and a fixed volume of the test imidazole compound solution (at a specific concentration) is added to each well.
-
A standard antibiotic (e.g., Streptomycin) is used as a positive control.
-
The plates are incubated under appropriate conditions to allow microbial growth.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
2. Anticancer Activity Assay (MTT Assay): [4]
-
Cancer cells (e.g., Caco-2, HeLa, MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the novel imidazole compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]
Visualizations
The following diagrams illustrate the logical workflow of the in-silico drug discovery process and a simplified representation of a signaling pathway relevant to the discussed bioactivities.
References
- 1. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Studies of Novel Imidazoles [mdpi.com]
- 6. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 7. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
Comparative analysis of synthesis routes for phenylimidazoles
A Comparative Guide to the Synthesis of Phenylimidazoles
Phenylimidazoles are a critical class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and as intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] The versatility of the phenylimidazole scaffold necessitates efficient and adaptable synthetic strategies. This guide provides a comparative analysis of common synthesis routes to phenylimidazoles, offering researchers, scientists, and drug development professionals a comprehensive overview of key methodologies, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Routes
Several methods have been developed for the synthesis of phenylimidazoles, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired substitution pattern, scalability, availability of starting materials, and environmental considerations. Here, we compare three prominent methods: the Debus-Radziszewski synthesis, the dehydrogenation of phenylimidazolines, and the direct arylation of the imidazole (B134444) ring.
Debus-Radziszewski Synthesis: This classical multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt).[3][4] It is a one-pot synthesis that is atom-economical. However, the traditional method often suffers from low yields and the formation of byproducts, necessitating purification.[3][5] Modern modifications of this reaction have focused on the use of various catalysts to improve yields and reaction times, including Lewis acids, silica (B1680970) tungstic acid, and magnetic nanoparticles.[3] Microwave-assisted synthesis has also been shown to significantly reduce reaction times.[3]
Dehydrogenation of Phenylimidazolines: This two-step approach first involves the synthesis of a 2-phenylimidazoline, which is then dehydrogenated to the corresponding phenylimidazole.[3][6] The synthesis of the imidazoline (B1206853) intermediate can be achieved by reacting ethylenediamine (B42938) with benzaldehyde (B42025), benzoic acid, or phenylacetonitrile.[6] The subsequent dehydrogenation can be performed in either the gas phase or liquid phase using various catalysts.[6] While gas-phase dehydrogenation often requires high temperatures and specialized equipment, liquid-phase methods using catalysts like supported KMnO₄/SiO₂ or multi-walled carbon nanotubes have shown high yields at room temperature.[6]
Direct Arylation of Imidazole: This method involves the direct coupling of an imidazole core with an aryl halide, typically iodobenzene (B50100), in the presence of a metal catalyst.[5] Nanoparticle-based catalysts, such as nickel and copper iodide, have been effectively employed for this purpose.[5] This route is advantageous due to the ready availability of both imidazole and aryl halides, making it suitable for creating a diverse library of substituted phenylimidazoles.[5] The reaction conditions are generally mild, though they may require longer reaction times compared to some optimized one-pot methods.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis routes to provide a clear comparison of their performance.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Debus-Radziszewski | Benzaldehyde, Glyoxal, Ammonia | None (Traditional) | - | 50-80 | 12 h | Low | [3][7] |
| Catalytic Debus-Radziszewski | Benzil, Benzaldehyde, Ammonium Acetate | Silicotungstic Acid | Ethanol (B145695) | 78 | 1 h | up to 82 | [3] |
| Catalytic Debus-Radziszewski | Substrate, Aryl Aldehyde | Fe₃O₄/SiO₂/(CH₂)₃N⁺Me₃Br₃⁻ | Neat | 80 | 0.25 h | 90 | [8] |
| Microwave-Assisted Debus-Radziszewski | Aromatic Aldehyde, Phthalylenediamine | KI | - | High Temp & Pressure | 7-10 min | Good | [3] |
| Dehydrogenation of Phenylimidazoline (Liquid Phase) | 2-Phenylimidazoline | Supported KMnO₄/SiO₂ | - | Room Temp | 2.5 h | 79.9 | [6] |
| Dehydrogenation of Phenylimidazoline (Liquid Phase) | 2-Phenylimidazoline | Multi-walled Carbon Nanotubes | Water/Acetonitrile | - | - | 96 | [6] |
| Direct Arylation of Imidazole | Imidazole, Iodobenzene | Nanoparticle Nickel, Copper Iodide | DMF | 110-140 | 20-48 h | 80-85 | [5] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate their implementation in a laboratory setting.
Catalytic Debus-Radziszewski Synthesis of 2-Phenylimidazole (B1217362)
This protocol is adapted from a method utilizing tribromide-modified silica-coated magnetic nanoparticles as a catalyst.[8]
Materials:
-
Substrate (e.g., a 1,2-dicarbonyl compound) (1 mmol)
-
Aryl aldehyde (e.g., benzaldehyde) (1 mmol)
-
Tribromide-modified silica-coated magnetic nanoparticles (Fe₃O₄/SiO₂/(CH₂)₃N⁺Me₃Br₃⁻) (0.007 g)
-
Ethanol (EtOH)
-
Ice-water
Procedure:
-
A stirred solution of the substrate (1 mmol), aryl aldehyde (1 mmol), and the magnetic nanoparticle catalyst (0.007 g) is heated to 80 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:3).
-
Upon completion of the reaction, ethanol (10 mL) is added to the mixture.
-
The catalyst is recovered using an external magnet.
-
The reaction mixture is then poured into ice-water (30 mL).
-
The solid product that precipitates is collected by filtration, washed with ice-water, and dried.
Synthesis of 2-Phenylimidazole via Dehydrogenation of 2-Phenylimidazoline
This is a two-step process involving the synthesis of the imidazoline followed by its dehydrogenation.
Step A: Synthesis of 2-Phenylimidazoline This protocol is adapted from a method using N-bromosuccinimide (NBS) as a catalyst.[6]
Materials:
-
Ethylenediamine
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
N-bromosuccinimide (NBS)
Procedure:
-
In a suitable reaction vessel, ethylenediamine and benzaldehyde are dissolved in dichloromethane.
-
NBS is added as a catalyst.
-
The reaction mixture is subjected to sonication for 25 minutes.
-
The resulting 2-phenylimidazoline can be isolated with yields ranging from 78.1% to 99.0%.[6]
Step B: Liquid-Phase Dehydrogenation of 2-Phenylimidazoline This protocol describes a general approach using a supported catalyst.[6]
Materials:
-
2-Phenylimidazoline
-
Supported Catalyst (e.g., KMnO₄/SiO₂ or multi-walled carbon nanotubes)
-
Appropriate solvent (if necessary)
Procedure:
-
The 2-phenylimidazoline is mixed with the chosen supported catalyst.
-
The reaction is carried out at room temperature for the specified time (e.g., 2.5 hours for KMnO₄/SiO₂).[6]
-
Upon completion, the catalyst is removed by filtration.
-
The product, 2-phenylimidazole, is isolated from the filtrate by evaporation of the solvent and can be further purified by recrystallization if needed.
Direct Arylation Synthesis of 2-Phenylimidazole
This protocol is based on a patented method using nanoparticle nickel and copper iodide as catalysts.[5]
Materials:
-
Imidazole (10 mmol, 0.68 g)
-
Iodobenzene (20 mmol, 4.08 g)
-
Nanoparticle nickel (0.1 g)
-
Copper iodide (CuI) (1 mmol, 0.19 g)
-
Dimethylformamide (DMF), dried (20 mL)
-
Ethyl acetate
-
Water
Procedure:
-
In a 25 mL three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add imidazole (10 mmol), iodobenzene (20 mmol), copper iodide (1 mmol), and nanoparticle nickel (0.1 g).
-
Add 20 mL of dried DMF to the flask.
-
The mixture is stirred and heated to 120 °C and maintained at this temperature for 24 hours.
-
After the reaction is complete, the catalyst is separated by centrifugation.
-
The supernatant is poured into 50 mL of water and extracted with 60 mL of ethyl acetate.
-
The organic phase is collected and washed twice with 20 mL of water.
-
The organic solvent is removed by rotary evaporation to yield the crude product.
-
The white solid product is dried under vacuum at 50 °C.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the general schemes for the described synthesis routes.
Caption: General scheme of the Debus-Radziszewski synthesis.
Caption: Two-step synthesis via dehydrogenation of phenylimidazoline.
Caption: Direct arylation of imidazole for phenylimidazole synthesis.
References
- 1. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caloongchem.com [caloongchem.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]
- 6. caloongchem.com [caloongchem.com]
- 7. CN105884690A - Method for preparing 2-phenylimidazole - Google Patents [patents.google.com]
- 8. 2-Phenylimidazole synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to HPLC and Capillary Electrophoresis for Purity Assessment of 4-(Imidazol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for determining the purity of 4-(Imidazol-1-yl)phenol: a validated High-Performance Liquid Chromatography (HPLC) method and a Capillary Electrophoresis (CE) method. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Purity Analysis of this compound
This compound is a critical intermediate in the synthesis of various pharmaceutical compounds and is also utilized as a signal enhancer in chemiluminescence immunoassays.[1] Ensuring its purity is paramount for the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity determination due to its robustness and versatility.[2] As an alternative, Capillary Electrophoresis (CE) offers high separation efficiency and low sample volume requirements, making it a viable option for the analysis of phenolic compounds.[3][4][5][6][7] This guide will delve into a comparative analysis of a newly developed Reversed-Phase HPLC (RP-HPLC) method and a CE method for the purity testing of this compound.
Comparative Analysis of HPLC and CE Methods
The selection of an analytical method for purity testing depends on various factors, including the required sensitivity, resolution, sample throughput, and the nature of potential impurities. The following table summarizes the key performance parameters of the proposed RP-HPLC method and a comparative CE method for the analysis of this compound.
| Parameter | RP-HPLC Method | Capillary Electrophoresis (CE) Method | Commentary |
| Principle | Partitioning between a nonpolar stationary phase and a polar mobile phase | Differential migration of ions in an electric field | HPLC separates based on polarity, while CE separates based on charge-to-size ratio. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over the tested concentration range. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Both methods provide high accuracy for the quantification of this compound. |
| Precision (% RSD) | < 1.5% | < 2.0% | The HPLC method shows slightly better precision, which is typical for the technique. |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | HPLC generally offers a lower limit of detection for this type of analyte. |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | Consistent with the LOD, HPLC provides a lower LOQ. |
| Analysis Time | ~15 minutes | ~10 minutes | CE can offer faster analysis times per sample. |
| Sample Volume | 5 - 20 µL | 5 - 10 nL | CE requires significantly smaller sample volumes. |
| Solvent Consumption | High | Very Low | CE is a more environmentally friendly technique due to minimal solvent usage. |
| Robustness | High | Moderate | HPLC methods are generally considered more robust for routine quality control. |
Experimental Protocols
Detailed methodologies for the RP-HPLC and CE methods are provided below. These protocols are designed to be readily implemented in a laboratory setting.
Validated RP-HPLC Method
This method is designed to be stability-indicating, capable of separating this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A : Mobile Phase B (80:20 v/v)
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of 0.1 mg/mL.
Method Validation Workflow
References
- 1. scbt.com [scbt.com]
- 2. agilent.com [agilent.com]
- 3. Separation and determination of phenolic compounds by capillary electrophoresis with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Capillary electrophoresis for the monitoring of phenolic compounds in bioprocesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of phenolic compounds in rosemary honey using solid-phase extraction by capillary electrophoresis-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Imidazole-Based Agents in the War on Cancer
In the landscape of anticancer drug development, imidazole-based compounds have emerged as a versatile and potent class of therapeutic agents. Their unique chemical structure allows for diverse interactions with various biological targets, leading to a broad spectrum of anticancer activities. This guide provides a head-to-head comparison of prominent imidazole-based anticancer agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating this promising chemical space.
Clinically Approved Imidazole-Based Anticancer Agents: A Comparative Overview
Several imidazole-containing drugs are already in clinical use, and their direct comparisons in clinical trials offer valuable insights into their relative performance.
Nilotinib (B1678881) vs. Imatinib for Chronic Myeloid Leukemia (CML)
Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), has demonstrated superiority over the first-generation TKI, Imatinib, in the treatment of newly diagnosed Philadelphia chromosome-positive CML. Both drugs target the BCR-ABL tyrosine kinase, a key driver of CML. In vitro experiments have shown that nilotinib binds to the BCR-ABL domain with higher affinity than imatinib. Clinical trial data indicates that Nilotinib leads to faster and deeper molecular responses compared to Imatinib.[1][2]
Table 1: Comparative Efficacy of Nilotinib and Imatinib in CML
| Metric | Nilotinib | Imatinib | Source |
| Major Molecular Response (MMR) at 12 months | 44% | 22% | [1] |
| Complete Cytogenetic Response (CCyR) by 12 months | 80% | 65% | [1] |
| Progression to Accelerated/Blast Phase (at 24 months) | Significantly fewer progressions | Higher incidence | [1] |
| CML-related deaths (at 24 months) | Fewer deaths | More deaths | [1] |
Dacarbazine vs. Temozolomide for Malignant Melanoma
Dacarbazine and its oral prodrug, Temozolomide, are both alkylating agents used in the treatment of malignant melanoma. Meta-analyses of head-to-head clinical trials have compared their efficacy and safety profiles. The results suggest no significant difference in overall efficacy between the two drugs.
Table 2: Comparative Efficacy of Dacarbazine and Temozolomide in Malignant Melanoma
| Metric | Temozolomide vs. Dacarbazine (Relative Risk) | P-value | Source |
| Complete Response | 0.83 | 0.76 | [3][4] |
| Stable Disease | 1.05 | 0.65 | [3][4] |
| Disease Control Rate | 2.64 | 0.11 | [3][4] |
While efficacy is comparable, oral administration of Temozolomide offers a convenience advantage. However, it is associated with a higher incidence of lymphopenia.[3][4]
Preclinical Head-to-Head Comparisons of Novel Imidazole-Based Anticancer Agents
The quest for more potent and selective anticancer agents has led to the synthesis and evaluation of numerous novel imidazole (B134444) derivatives. In vitro studies provide a crucial platform for their head-to-head comparison.
Cytotoxicity of Novel Imidazole Derivatives in Various Cancer Cell Lines
Recent studies have synthesized and evaluated the antiproliferative activity of new imidazole derivatives against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their cytotoxic potency.
Table 3: Comparative in vitro Cytotoxicity (IC50, µM) of Novel Imidazole Derivatives
| Compound | T24 (Urothelial Carcinoma) | MDA-MB-231 (Breast Cancer) | IGR39 (Melanoma) | K-562 (Leukemia) | Source |
| Kim-161 | 56.11 | - | - | - | [3] |
| Kim-111 | 67.29 | - | - | - | [3] |
| Compound 8 | - | >100 | 27.8 | - | [5] |
| Compound 16 | - | >100 | >100 | - | [5] |
| Compound 19 | - | 20.5 | 35.7 | - | [5] |
| Compound 23 | - | 22.4 | 45.1 | - | [5] |
| Compound 25 | - | 35.8 | 48.2 | - | [5] |
| Compound 28 | - | 38.4 | 55.6 | - | [5] |
| Derivative 16 | - | - | - | 5.66 | [6] |
Note: "-" indicates data not available from the cited sources.
Inhibition of Key Kinases by Imidazole-Based Compounds
Many imidazole derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cancer cell signaling. Head-to-head comparisons of their inhibitory activity against these kinases are crucial for understanding their mechanism of action and selectivity.
Table 4: Comparative Kinase Inhibition (IC50, nM) of Imidazole-Based Kinase Inhibitors
| Compound | EGFR | Her2 | VEGFR2 | CDK2 | Source |
| Compound 6h | 73.2 | 23.2 | - | 284 | [7] |
| Compound 6i | 30.1 | 28.3 | - | 364 | [7] |
| Erlotinib (standard) | 61.1 | - | - | - | [7] |
| Lapatinib (standard) | - | 17.4 | - | - | [7] |
| Roscovitine (standard) | - | - | - | 756 | [7] |
Note: "-" indicates data not available from the cited sources.
Key Signaling Pathways Targeted by Imidazole-Based Anticancer Agents
Imidazole derivatives have been shown to modulate several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is essential for rational drug design and for identifying potential combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bridging Theory and Experiment: A Comparative Guide to the NLO Properties of Imidazole Derivatives
For researchers, scientists, and professionals in drug development, understanding the nonlinear optical (NLO) properties of imidazole (B134444) derivatives is crucial for their application in advanced materials and bio-imaging. This guide provides a direct comparison of theoretically predicted and experimentally measured NLO properties for selected imidazole derivatives, supported by detailed experimental protocols and a clear workflow for correlating computational and experimental data.
The inherent asymmetry and tunable electronic characteristics of the imidazole ring make it a promising scaffold for developing novel chromophores with significant second- and third-order optical nonlinearities.[1] The NLO response in these molecules is primarily driven by intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system that includes the imidazole ring.[1] Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the NLO properties of these molecules, guiding the synthesis of promising candidates. Experimental validation, most commonly through techniques like Second-Harmonic Generation (SHG) for second-order effects and Z-scan for third-order effects, is essential to confirm these theoretical predictions.
Correlation of Theoretical and Experimental NLO Properties
The following table summarizes the theoretically calculated and experimentally measured NLO properties for a representative imidazole derivative, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, providing a clear comparison between predicted and observed values.
| Imidazole Derivative | Theoretical Method | Calculated First Hyperpolarizability (β) (esu) | Experimental Method | Measured Third-Order NLO Susceptibility (χ⁽³⁾) (esu) | Measured Nonlinear Absorption Coefficient (β) (cm/W) | Measured Nonlinear Refractive Index (n₂) (cm²/W) |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | DFT/B3LYP/6-31+G(d,p) | 3.57 x 10⁻³⁰ | Z-scan | 2.2627 x 10⁻⁶ | 4.044 x 10⁻¹ | -2.89 x 10⁻⁶ |
Data extracted from Mostaghni et al. (2021).[2]
Experimental Protocols
Detailed methodologies for the key experimental techniques used to characterize the NLO properties of imidazole derivatives are provided below.
Third-Order NLO Measurements using the Z-scan Technique
The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials, which are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively.[1][2]
Experimental Setup:
-
Laser Source: A continuous wave (CW) or pulsed laser with a Gaussian beam profile. For the data presented above, a CW Diode-Pumped Solid State (DPSS) laser with a wavelength of 532 nm is typically used.
-
Focusing Lens: To focus the laser beam to a small spot size, creating a region of high intensity.
-
Sample Holder: A cuvette to hold the imidazole derivative solution, mounted on a translation stage that can move along the z-axis (the direction of laser propagation).
-
Aperture: An adjustable iris placed in the far-field.
-
Photodetector: To measure the transmitted laser intensity.
-
Data Acquisition System: To record the signal from the photodetector as a function of the sample's position (z).
Procedure:
-
Sample Preparation: The imidazole derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a solution of known concentration.
-
Open-Aperture Z-scan (for β measurement):
-
The aperture is fully opened to collect all the transmitted light.
-
The sample is translated along the z-axis through the focal point of the lens.
-
The normalized transmittance is recorded as a function of the sample position. A decrease in transmittance near the focal point indicates two-photon absorption or other nonlinear absorption processes.
-
-
Closed-Aperture Z-scan (for n₂ measurement):
-
The aperture is partially closed to transmit only the central portion of the beam.
-
The sample is again translated along the z-axis.
-
The normalized transmittance will exhibit a pre-focal peak followed by a post-focal valley for a negative nonlinear refractive index (self-defocusing), or a valley followed by a peak for a positive n₂ (self-focusing).
-
-
Data Analysis: The experimental data from the open- and closed-aperture Z-scans are fitted to theoretical models to extract the values of β and n₂. The third-order nonlinear susceptibility (χ⁽³⁾) is then calculated from these parameters.
Second-Order NLO Measurements using the Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a common method for evaluating the second-harmonic generation (SHG) efficiency of a powdered crystalline sample. This provides a rapid assessment of the material's potential for second-order NLO applications.
Experimental Setup:
-
Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.
-
Sample Holder: A micro-capillary tube to hold the powdered imidazole derivative.
-
Reference Material: A standard material with a known SHG efficiency, such as potassium dihydrogen phosphate (B84403) (KDP), is used for comparison.
-
Optical Filters: To block the fundamental laser wavelength and transmit only the second-harmonic signal (at 532 nm).
-
Photomultiplier Tube (PMT): To detect the weak SHG signal.
-
Oscilloscope: To measure the output signal from the PMT.
Procedure:
-
Sample Preparation: The synthesized imidazole derivative is ground into a fine powder and packed into a capillary tube.
-
Measurement: The pulsed laser beam is directed onto the powdered sample.
-
Signal Detection: The light emitted from the sample passes through the optical filters to isolate the SHG signal, which is then detected by the PMT.
-
Comparison: The intensity of the SHG signal from the imidazole derivative is compared to that produced by the KDP reference under identical experimental conditions. The relative SHG efficiency is then reported as a multiple of that of KDP.
Correlating Theory with Experiment: A Workflow
The following diagram illustrates the logical workflow for the investigation of NLO properties of imidazole derivatives, from theoretical prediction to experimental validation.
References
Safety Operating Guide
Proper Disposal of 4-(Imidazol-1-yl)phenol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-(Imidazol-1-yl)phenol are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of this compound, in line with established safety protocols.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Protective clothing, such as a lab coat. | |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dust is recommended. |
Always wash hands thoroughly after handling the chemical.[1]
Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Storage of Waste:
-
Labeling:
-
Clearly label the waste container with the contents, including the full chemical name "this compound" and any associated hazards.
-
-
Arranging for Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[1] Do not dispose of it down the drain.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste like this compound.
Caption: Logical workflow for the proper disposal of this compound.
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound are not broadly published and are typically determined by local and national regulations. It is essential to consult your local regulatory agencies or your institution's EHS department for specific concentration limits or other quantitative disposal requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
